molecular formula C11H15NO4 B1588312 (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid CAS No. 744193-65-5

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Cat. No.: B1588312
CAS No.: 744193-65-5
M. Wt: 225.24 g/mol
InChI Key: HUPNLRFWWQFWCS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

744193-65-5

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1

InChI Key

HUPNLRFWWQFWCS-JTQLQIEISA-N

SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC

Origin of Product

United States

Foundational & Exploratory

pKa values and isoelectric point of 3,5-dimethoxy beta-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Isoelectric Point of 3,5-dimethoxy-β-phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3,5-dimethoxy-β-phenylalanine, a synthetic amino acid of interest in medicinal chemistry and drug development. We will delve into the theoretical principles governing its pKa values and isoelectric point (pI), offering predictive estimations based on structural analysis and substituent effects. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these critical physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates the behavior of novel compounds in aqueous environments.

Introduction: The Significance of pKa and pI in Drug Development

3,5-dimethoxy-β-phenylalanine is a non-proteinogenic amino acid, a structural isomer of the proteinogenic α-amino acid, phenylalanine. Its unique structure, featuring a β-amino group and two methoxy substituents on the phenyl ring, makes it a valuable scaffold in the design of peptidomimetics and other novel therapeutic agents.[1] The stability of β-amino acids against proteolytic degradation is a key advantage in drug design.[1]

Understanding the ionization behavior of such a molecule is paramount. The acid dissociation constants (pKa values) of the ionizable groups—the carboxylic acid and the amino group—and the resulting isoelectric point (pI) are fundamental parameters that dictate:

  • Solubility: The charge state of a molecule significantly impacts its solubility in aqueous media, a critical factor for formulation and bioavailability.

  • Absorption and Permeability: The ability of a drug candidate to cross biological membranes is often dependent on its charge, with neutral species typically exhibiting higher lipophilicity.

  • Receptor Binding: The ionization state of functional groups can dramatically affect the interactions with a biological target.

  • Pharmaceutical Formulation: Knowledge of pKa and pI is essential for developing stable, effective, and compatible drug formulations.

This guide will first establish the theoretical framework for predicting these values and then provide robust methodologies for their experimental verification.

Theoretical Framework and Predictive Analysis

The ionization state of an amino acid is a function of the solution's pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated (acid) and deprotonated (conjugate base) forms of an ionizable group.[2][3][4][5]

Baseline Compound: Phenylalanine

To predict the properties of our target molecule, we must first consider its parent compound, phenylalanine. Phenylalanine has two ionizable groups: the α-carboxyl group and the α-amino group.[6][7]

Functional GroupTypical pKa RangePhenylalanine pKa[6][8][9][10]
α-Carboxyl (-COOH)1.8 - 2.4[2][5]~1.83
α-Ammonium (-NH3+)8.8 - 9.7[2][5]~9.13

For amino acids with non-ionizable side chains, the isoelectric point (pI) is the pH at which the molecule has no net charge and exists predominantly as a zwitterion.[11][12][13] It is calculated by averaging the pKa values of the carboxyl and amino groups.[14][15]

pI = (pKa₁ + pKa₂) / 2

For phenylalanine, the pI is approximately (1.83 + 9.13) / 2 = 5.48.[6]

The Influence of the β-Position

Moving the amino group from the α-carbon to the β-carbon, as in β-phenylalanine, slightly alters the electronic environment. The electron-withdrawing inductive effect of the carboxyl group on the amino group is diminished due to the increased distance. This makes the β-amino group slightly more basic (higher pKa) than its α-counterpart. Conversely, the influence of the amino group on the carboxyl group is also reduced.

Substituent Effects: The Role of 3,5-Dimethoxy Groups

The two methoxy (-OCH₃) groups at the meta-positions (3 and 5) of the phenyl ring are the most significant structural modification. A methoxy group exerts two opposing electronic effects:[16][17]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bonds. This effect decreases with distance.[16][18]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[16][19][20]

In the case of 3,5-dimethoxy-β-phenylalanine, the methoxy groups are meta to the point of attachment of the amino-propanoic acid side chain. At the meta position, the resonance effect is negligible. Therefore, the dominant influence is the electron-withdrawing inductive effect (-I) .[16][17]

Impact on pKa₁ (Carboxyl Group): The two meta-methoxy groups inductively pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (-COO⁻) after deprotonation.[21][22] A more stable conjugate base corresponds to a stronger acid.

  • Prediction: The pKa₁ of 3,5-dimethoxy-β-phenylalanine is expected to be lower (more acidic) than that of unsubstituted β-phenylalanine.

Impact on pKa₂ (Amino Group): The inductive electron withdrawal from the phenyl ring reduces the electron density at the β-carbon and, consequently, on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton. A less available lone pair signifies a weaker base.

  • Prediction: The pKa₂ of the conjugate acid (-NH₃⁺) of 3,5-dimethoxy-β-phenylalanine is expected to be lower (less basic) than that of unsubstituted β-phenylalanine.

Predicted Values and Charge Distribution

Based on the analysis above, we can predict the acid-base properties of 3,5-dimethoxy-β-phenylalanine.

Table 1: Predicted Physicochemical Properties

ParameterPhenylalanine (Reference)3,5-dimethoxy-β-phenylalanine (Predicted)Rationale for Change
pKa₁ (-COOH)~1.83[6][8]< 1.8 Inductive electron withdrawal by two meta-methoxy groups stabilizes the carboxylate anion.
pKa₂ (-NH₃⁺)~9.13[6][8]< 9.1 Inductive electron withdrawal reduces electron density on the nitrogen, making it a weaker base.
pI ~5.48[6]< 5.45 As both pKa values are predicted to decrease, their average will also decrease.

The following diagram illustrates the relationship between pH and the charge state of the molecule.

G pH_low pH < pKa₁ pKa1_node pKa₁ pH_low->pKa1_node Increasing pH between pKa₁ < pH < pKa₂ pKa1_node->between pKa2_node pKa₂ between->pKa2_node Increasing pH pH_high pH > pKa₂ pKa2_node->pH_high charge_pos Net Charge: +1 (Cationic Form) charge_zero Net Charge: 0 (Zwitterionic Form) charge_neg Net Charge: -1 (Anionic Form)

Caption: Ionization states of 3,5-dimethoxy-β-phenylalanine vs. pH.

Experimental Determination of pKa and pI

While predictions provide valuable estimates, empirical determination is the gold standard. The following section details the protocols for accurately measuring these properties.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for determining pKa values in the 2-12 range.[23][24] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the titration curve.[25]

Workflow for Potentiometric Titration

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[25]

  • Sample Preparation:

    • Accurately weigh a sample of 3,5-dimethoxy-β-phenylalanine to prepare a solution of known concentration (e.g., 5 mM).

    • Dissolve the sample in a solution of constant ionic strength, typically 0.15 M KCl, to minimize activity coefficient fluctuations.[25]

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of the amino group.[25]

  • Titration - Leg 1 (Determining pKa₁):

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

    • If the initial pH is above 3, add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring the carboxyl group is fully protonated.

    • Begin the titration by adding small, precise increments (e.g., 0.05 mL) of standardized, carbonate-free 0.1 M NaOH.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Titration - Leg 2 (Determining pKa₂):

    • Continue the titration past the first equivalence point (the steepest part of the curve, typically pH 3-8).

    • Continue adding increments of 0.1 M NaOH through the second buffer region and past the second equivalence point (typically pH > 11).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

    • The pH at the half-equivalence point volume for the first buffer region is equal to pKa₁.[25]

    • The pH at the volume halfway between the first and second equivalence points is equal to pKa₂.

    • The isoelectric point (pI) can be calculated as the average of the determined pKa₁ and pKa₂.

UV-Vis Spectrophotometry for pKa Determination

This method is an excellent alternative, especially for compounds with very low or high pKa values or those with low solubility.[24] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Detailed Protocol:

  • Spectral Scans:

    • Prepare two stock solutions of the analyte at the same concentration in a highly acidic buffer (e.g., pH 1) and a highly basic buffer (e.g., pH 12) to obtain the spectra of the fully protonated (+1 charge) and fully deprotonated (-1 charge) species, respectively.

    • Scan both solutions across a suitable UV range (e.g., 220-350 nm) to identify analytical wavelengths where the absorbance difference between the two species is maximal.

  • pH-Dependent Measurements:

    • Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa ranges (e.g., from pH 1.0 to 3.0 for pKa₁ and pH 8.0 to 10.0 for pKa₂ in 0.2 pH unit increments).

    • Prepare a sample of the analyte in each buffer, ensuring the final concentration is identical in all samples.

    • Measure the absorbance of each sample at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve.[26]

    • The inflection point of this sigmoid corresponds to the pKa of the ionizable group being studied.[26] This can be determined graphically or by using non-linear regression analysis.

Conclusion

The acid-base properties of 3,5-dimethoxy-β-phenylalanine are dictated by its unique chemical structure. Theoretical analysis, grounded in the principles of substituent effects, predicts that the two electron-withdrawing methoxy groups at the meta positions will lower both the pKa of the carboxylic acid and the amino group compared to unsubstituted phenylalanine. This, in turn, results in a lower isoelectric point. For drug development professionals, these predicted values serve as a crucial starting point for understanding the compound's likely behavior. However, for definitive characterization required for regulatory submission and advanced formulation, these predictions must be confirmed through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry, as detailed in this guide.

References

  • Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (n.d.). Al-Mustaqbal University College. Retrieved February 26, 2026, from [Link]

  • Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved February 26, 2026, from [Link]

  • L-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved February 26, 2026, from [Link]

  • pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists. Retrieved February 26, 2026, from [Link]

  • pKa Values for Common Alpha Amino Acids. (n.d.). Document source not specified. Retrieved February 26, 2026, from [Link]

  • Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 26, 2026, from [Link]

  • Ševčík, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 26, 2026, from [Link]

  • Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved February 26, 2026, from [Link]

  • What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson–Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]

  • The Henderson Hasselbach Equation and Amino Acid pH Evolution. (2018, February 11). YouTube. Retrieved February 26, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 26, 2026, from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved February 26, 2026, from [Link]

  • Acid-Base Properties of Phenols. (n.d.). Chemical Bonding and Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved February 26, 2026, from [Link]

  • How to calculate pKa. (2022, March 14). BYJU'S. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Retrieved February 26, 2026, from [Link]

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020, February 27). Quora. Retrieved February 26, 2026, from [Link]

  • Zwitterions and Isoelectric Point – MCAT Biochemistry. (2022, November 7). MedSchoolCoach. Retrieved February 26, 2026, from [Link]

  • How to Calculate the Isoelectric Point of Amino Acids? (n.d.). MtoZ Biolabs. Retrieved February 26, 2026, from [Link]

  • Impact of Electron-Donating Groups on Acidity. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

  • Explain the difference in the pKa values of the carboxyl groups. (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]

  • (a) The isoelectric point (pI) of phenylalanine is pH 5.5. Draw t... (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]

  • D-Phenylalanine (PAMDB000992). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved February 26, 2026, from [Link]

  • (a) The isoelectric point (pI) of phenylalanine is pH 5.5... (n.d.). Vaia. Retrieved February 26, 2026, from [Link]

  • DL-beta-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

  • Amino Acids. (n.d.). Doctor 2024. Retrieved February 26, 2026, from [Link]

  • Solved 9. The isoelectric point (pl) of phenylalanine is pH... (2020, May 15). Chegg.com. Retrieved February 26, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 26, 2026, from [Link]

  • Phenylalanine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved February 26, 2026, from [Link]

Sources

The Therapeutic Potential of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel GABA Analog

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. Within this pursuit, the structural motif of 3-amino-3-arylpropanoic acid has emerged as a promising scaffold, giving rise to established drugs and a plethora of investigational compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored, molecule: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. While direct preclinical and clinical data for this compound are not extensively documented in publicly available literature, its structural analogy to known neuropharmacological agents, particularly GABA B receptor agonists, provides a strong rationale for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action, a roadmap for its synthesis and characterization, and a suite of detailed experimental protocols to rigorously evaluate its therapeutic promise.

The Scientific Rationale: A Hypothesis Rooted in Structural Analogy

The core of our scientific inquiry into (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid lies in its structural resemblance to a class of neuromodulatory compounds that target the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2]

1.1. The GABAergic System: A Key Regulator of Neuronal Excitability

The GABAergic system plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and spasticity.[2] GABA exerts its effects through two main receptor subtypes: GABA A receptors, which are ligand-gated ion channels, and GABA B receptors, which are G-protein coupled receptors (GPCRs).[2]

1.2. Structural Analogy to Known GABA B Receptor Agonists

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid shares a common structural backbone with well-characterized GABA B receptor agonists such as baclofen and phenibut.[3][4] The key pharmacophoric elements include a γ-aminobutyric acid core with a phenyl ring substitution at the β-position. The stereochemistry at the chiral center is also a critical determinant of activity for many GABA B receptor ligands.

The presence of the 3,5-dimethoxyphenyl group in the target molecule is of particular interest. The methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. It is hypothesized that these substitutions may fine-tune the compound's affinity and selectivity for the GABA B receptor, potentially offering a distinct pharmacological profile compared to existing drugs.

1.3. Hypothesized Therapeutic Applications

Based on its structural similarity to known anxiolytics and muscle relaxants, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a compelling candidate for investigation in the following therapeutic areas:

  • Anxiety Disorders: By potentiating GABAergic inhibition, the compound could exert anxiolytic effects.

  • Depressive Disorders: The GABAergic system is increasingly recognized as a player in the pathophysiology of depression, suggesting a potential antidepressant role.[2]

  • Spasticity: As a potential muscle relaxant, it could be beneficial in conditions characterized by muscle hypertonicity.

  • Neuroprotection: Emerging evidence suggests that modulation of the GABAergic system can confer neuroprotective effects in models of neurodegenerative diseases.

The following diagram illustrates the hypothesized mechanism of action centered on the GABA B receptor.

GABAB_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound (R)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid GABAB_R_pre GABAB Receptor Compound->GABAB_R_pre Agonist Binding GABAB_R_post GABAB Receptor Compound->GABAB_R_post Agonist Binding Ca_channel Voltage-gated Ca2+ Channel GABAB_R_pre->Ca_channel Inhibition via G-protein signaling Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Reduced Ca2+ Influx NT_release Decreased Neurotransmitter Release Vesicle->NT_release Synaptic_Cleft Synaptic Cleft K_channel GIRK K+ Channel GABAB_R_post->K_channel Activation via G-protein signaling Hyperpolarization Hyperpolarization (IPSP) K_channel->Hyperpolarization K+ Efflux

Caption: Hypothesized Mechanism of Action at the GABAergic Synapse.

Synthesis and Characterization: Establishing a Foundation for Investigation

A critical first step in evaluating the therapeutic potential of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is its efficient and stereoselective synthesis. Several synthetic strategies for related 3-amino-3-arylpropanoic acids have been reported and can be adapted for this target molecule.

2.1. Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic approach involves an asymmetric conjugate addition of a nitrogen source to a substituted cinnamic acid derivative, followed by functional group manipulations.

Synthesis_Workflow Target (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Intermediate_1 Chiral β-nitro ester Target->Intermediate_1 Nitro group reduction Ester hydrolysis Intermediate_2 3,5-Dimethoxycinnamic acid ester Intermediate_1->Intermediate_2 Asymmetric Michael Addition of Nitromethane Starting_Material 3,5-Dimethoxybenzaldehyde Intermediate_2->Starting_Material Knoevenagel or Wittig-type condensation

Caption: A Proposed Retrosynthetic Pathway.

2.2. Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a potential multi-step synthesis, which should be optimized and validated in the laboratory.

Step 1: Synthesis of Ethyl 3,5-dimethoxycinnamate

  • To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in anhydrous toluene, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

  • Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 3,5-dimethoxycinnamate.

Step 2: Asymmetric Michael Addition of Nitromethane

  • Dissolve ethyl 3,5-dimethoxycinnamate (1 equivalent) in nitromethane (used as both reactant and solvent).

  • Add a chiral catalyst, such as a thiourea-based organocatalyst (e.g., 0.1 equivalents), to the solution.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the formation of the product by TLC and High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess.

  • Once the reaction is complete, remove the excess nitromethane under reduced pressure.

  • Purify the resulting chiral β-nitro ester by column chromatography.

Step 3: Reduction of the Nitro Group and Hydrolysis of the Ester

  • Dissolve the chiral β-nitro ester (1 equivalent) in a mixture of methanol and water.

  • Add an excess of a reducing agent, such as zinc dust or Raney nickel, and an acid, like ammonium formate or acetic acid.

  • Stir the reaction at room temperature until the reduction of the nitro group is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • To the crude amino ester, add a solution of lithium hydroxide (or another suitable base) in a mixture of tetrahydrofuran and water.

  • Stir at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~6-7 to precipitate the zwitterionic amino acid.

  • Collect the solid by filtration, wash with cold water and then a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

2.3. Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

Analytical Technique Expected Data/Observations
¹H NMR Characteristic peaks for the aromatic protons, methoxy groups, and the protons of the propanoic acid backbone.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC A single major peak indicating high enantiomeric purity.
Melting Point A sharp and defined melting point.
Elemental Analysis Percentages of C, H, and N consistent with the molecular formula.

In Vitro Characterization: Probing the Molecular Target

A series of in vitro assays are essential to confirm the hypothesized mechanism of action and to characterize the compound's pharmacological profile.

3.1. Receptor Binding Assays: Quantifying Affinity for the GABA B Receptor

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[5][6]

Protocol: Competitive Radioligand Binding Assay for GABA B Receptor

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or hippocampus) or from a cell line stably expressing the GABA B receptor.

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂.

  • Radioligand: Use a known high-affinity GABA B receptor radioligand, such as [³H]-GABA or a specific antagonist like [³H]-CGP54626.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound ((R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

3.2. Functional Assays: Assessing Agonist Activity

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA B receptor.

Protocol: [³⁵S]GTPγS Binding Assay

  • Principle: This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.[5]

  • Procedure:

    • Incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

    • Add varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the bound radioactivity by scintillation counting.

  • Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity. Determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy (Eₘₐₓ) relative to a known full agonist like GABA or baclofen.

3.3. In Vitro Neuroprotection Assays: Evaluating a Potential Disease-Modifying Role

To explore the neuroprotective potential, in vitro models of neuronal stress and toxicity can be employed.[7][8]

Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rodents.

  • Treatment: Pre-incubate the neuronal cultures with varying concentrations of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid for a specified period (e.g., 1-24 hours).

  • Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[8]

  • Data Analysis: A significant increase in cell viability in the compound-treated groups compared to the glutamate-only control would indicate a neuroprotective effect.

The following diagram outlines the workflow for the in vitro characterization of the compound.

InVitro_Workflow Start Synthesized and Characterized (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Binding_Assay GABA B Receptor Competitive Binding Assay Start->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay Binding_Assay->Functional_Assay If significant binding affinity Data_Analysis Data Analysis: - Ki from binding assay - EC₅₀ and Eₘₐₓ from functional assay - Neuroprotective efficacy Binding_Assay->Data_Analysis Neuroprotection_Assay In Vitro Neuroprotection Assay (e.g., Glutamate Excitotoxicity) Functional_Assay->Neuroprotection_Assay If agonist activity confirmed Functional_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Decision Proceed to In Vivo Studies? Data_Analysis->Decision

Caption: Workflow for In Vitro Pharmacological Profiling.

In Vivo Evaluation: Assessing Therapeutic Efficacy in Preclinical Models

Promising in vitro data warrants further investigation in animal models to assess the compound's in vivo efficacy, pharmacokinetic properties, and safety profile.

4.1. Animal Models of Anxiety

Several well-validated rodent models can be used to evaluate the anxiolytic potential of the compound.[9][10]

Protocol: The Elevated Plus Maze (EPM) Test

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

    • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

4.2. Animal Models of Depression

The potential antidepressant effects can be investigated using models that assess behavioral despair.[11][12]

Protocol: The Forced Swim Test (FST)

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • On the first day (pre-test), place the animal in the water for a longer duration (e.g., 15 minutes).

    • On the second day (test), administer the test compound or vehicle.

    • After the pre-treatment time, place the animal back in the water for a shorter period (e.g., 5 minutes).

    • Record the duration of immobility (floating without struggling).

  • Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid represents a novel and intriguing molecule with a strong theoretical basis for therapeutic potential in a range of neurological and psychiatric disorders. Its structural similarity to known GABA B receptor agonists provides a clear and testable hypothesis for its mechanism of action. This technical guide has provided a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound.

The successful execution of the outlined experimental plan will be instrumental in elucidating the pharmacological profile of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid and determining its viability as a clinical candidate. Future research should also focus on detailed pharmacokinetic and toxicology studies to establish a complete preclinical data package. The journey from a hypothesized molecule to a potential therapeutic is long and challenging, but for compounds like this, with a strong scientific rationale, the exploration is a worthy endeavor in the pursuit of novel medicines for CNS disorders.

References

  • Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835–867.
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Role of GABA in anxiety and depression. Depression and anxiety, 24(7), 495-517.
  • Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABAB receptor agonists, partial agonists and antagonists. In Pharmacological and clinical aspects of GABAB receptor function (pp. 23-45). CRC Press.
  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.
  • Mombereau, C., & Cryan, J. F. (2004). Animal models of depression: what can they teach us about the human disease?. British journal of pharmacology, 143(3), 297–299.
  • Olpe, H. R., Demieville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of a new muscle relaxant: (±)baclofen. European journal of pharmacology, 52(2), 133–136.
  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.
  • Shulgin, A. T. (1982). Chemistry of GABAmimetics of the phenyl-GABA series. Pharmacology Biochemistry and Behavior, 17(3), 515-518.
  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters 2020, 22 (21), 8480-8484. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules 2020, 25(14), 3143. [Link]

  • Willner, P. (1984). The validity of animal models of depression. Psychopharmacology, 83(1), 1–16.
  • Zarrindast, M. R., & Khakpai, F. (2015). The GABAergic system in the prefrontal cortex and its role in depression. Neuroscience, 301, 42-56.
  • Zhang, J., Li, X., & Ye, J. (2020). GABAB receptor chemistry and pharmacology: Agonists, antagonists, and allosteric modulators. Current medicinal chemistry, 27(26), 4447–4475.
  • Pin, J. P., & Bettler, B. (2016). Structural biology of GABAB receptor. Current opinion in structural biology, 41, 16-24.
  • Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit-8.10.
  • Radioligand Binding Detection of Receptors in Brain Membranes. Current Protocols in Neuroscience 2018, 85(1), e54. [Link]

  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Crystals 2022, 12(10), 1414. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 2.1 (Technical Release)

  • Status: Approved for R&D Use

Executive Summary

This technical guide provides a comprehensive safety and handling profile for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: 744193-65-5). As a chiral


-amino acid, this compound serves as a critical intermediate in the synthesis of peptidomimetics, specifically integrin antagonists and neuroactive agents.

While often classified under generic "Caution" labels by bulk suppliers, this guide adopts a Precautionary Principle approach. We treat the compound as a bioactive irritant due to its zwitterionic nature and the metabolic potential of the 3,5-dimethoxyphenyl moiety. This document synthesizes physicochemical data with predictive toxicology to establish a robust safety protocol for drug development environments.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state is the first line of defense. As a zwitterionic solid, this compound exhibits high melting points and low volatility, reducing vapor inhalation risks but increasing particulate dust hazards.

PropertySpecificationTechnical Note
Chemical Name (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acidSystematic IUPAC naming
CAS Number 744193-65-5 Specific to the (R)-enantiomer
Molecular Formula

Molecular Weight 225.24 g/mol
Physical State White to off-white crystalline powderProne to electrostatic charging
Solubility Water (Moderate), Methanol (High), DMSO (High)Soluble in polar protic/aprotic solvents
pKa (Predicted) Carboxyl: ~3.6Amine: ~9.2
Chirality R-EnantiomerStereochemical purity is critical for bioactivity

GHS Hazard Identification & Safety Assessment

Rationale: While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis of analogous


-amino acids mandates its classification as an Irritant. The primary hazards stem from the basicity of the primary amine and the potential for dust inhalation.
GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume.[1][2]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.[1]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1][3] Continue rinsing.[1][4]

Visual Safety Decision Tree

The following diagram outlines the decision logic for PPE selection based on experimental scale.

SafetyLogic Start Handling (R)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid Scale Assess Scale Start->Scale Small < 100 mg (Analytical) Scale->Small Medium 100 mg - 10 g (Preparative) Scale->Medium Large > 10 g (Process) Scale->Large PPE_Basic Standard PPE: Nitrile Gloves, Lab Coat, Safety Glasses Small->PPE_Basic Low Dust Risk PPE_Hood Engineering Control: Fume Hood REQUIRED + N95 if dusting Medium->PPE_Hood Inhalation Risk PPE_Full Full Containment: Powder Hood / Isolator Double Gloves, Tyvek Sleeves Large->PPE_Full High Exposure Risk

Caption: Risk-based PPE selection logic. Engineering controls (fume hoods) become mandatory as scale increases due to dust inhalation hazards.

Toxicological Profile & Risk Assessment

Acute Toxicity (Read-Across Analysis)

Direct LD50 data is unavailable. We apply Read-Across from structurally similar 3,4-dimethoxyphenylalanine and phenylalanine derivatives.

  • Oral: Predicted LD50 > 2000 mg/kg (GHS Category 5 / Unclassified). Amino acids are generally well-tolerated orally unless modified with toxicophores (e.g., nitro, hydrazine).

  • Dermal: Predicted LD50 > 2000 mg/kg.

  • Inhalation: High risk of mucosal irritation due to pH effects of the zwitterion on moist membranes.

Structure-Activity Relationship (SAR)
  • 
    -Amino Acid Backbone:  These are generally resistant to proteolysis compared to 
    
    
    
    -amino acids, potentially increasing systemic half-life.
  • 3,5-Dimethoxy Moiety:

    • Metabolism: Likely undergoes O-demethylation by Cytochrome P450 enzymes (CYP2D6/CYP3A4) to form phenolic metabolites.

    • Quinone Formation: Unlike 1,2-dihydroxy (catechol) motifs, the 3,5-substitution pattern (resorcinol-like) is less prone to oxidation into toxic ortho-quinones, suggesting a cleaner toxicology profile than 3,4-dimethoxy analogs.

Proposed Metabolic Pathway

This diagram illustrates the hypothetical metabolic fate, highlighting the detoxification route via glucuronidation.

Metabolism Parent (R)-3-Amino-3- (3,5-dimethoxyphenyl)propanoic acid Phase1 Phase I: O-Demethylation (CYP450) Parent->Phase1 Metabolite1 3-Hydroxy-5-methoxy analogue Phase1->Metabolite1 Metabolite2 3,5-Dihydroxy analogue Metabolite1->Metabolite2 Further Demethylation Phase2 Phase II: Conjugation (UGT / SULT) Metabolite1->Phase2 Metabolite2->Phase2 Excretion Renal Excretion (Glucuronides) Phase2->Excretion

Caption: Hypothetical metabolic pathway. The 3,5-substitution pattern favors Phase II conjugation over toxic quinone formation.

Safe Handling, Storage, & Stability[8][9][10]

Storage Protocol[4]
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooling prevents slow decarboxylation or oxidation over long periods.

  • Atmosphere: Hygroscopic.[5] Store under inert gas (Argon/Nitrogen) in a tightly sealed container.

  • Incompatibility: Strong oxidizing agents (risk of benzylic oxidation) and acid chlorides (vigorous reaction with amine).

Handling "Best Practices"
  • Static Control: Use anti-static gun or polonium strips when weighing <10 mg, as the powder is light and electrostatic.

  • Solubilization: Add solvent to the solid. For biological assays, dissolve in DMSO (stock 100 mM) and sonicate. Dilute into aqueous buffer only immediately before use to prevent precipitation.

Experimental Protocol: Fmoc-Protection (Synthesis Context)

Context: This protocol demonstrates safety controls during a standard derivatization, a common first step in peptide synthesis.

Objective: Protect the primary amine with Fmoc-OSu.

Reagents:

  • Compound (1.0 eq)[3]

  • Fmoc-OSu (1.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: Water/Acetone (1:1)

Step-by-Step Methodology:

  • Setup (Engineering Control): Perform all operations in a certified chemical fume hood.

  • Dissolution: In a round-bottom flask, dissolve

    
     in water. Add the amino acid. Note: Evolution of 
    
    
    
    is minimal, but ensure venting.
  • Addition: Add Fmoc-OSu dissolved in acetone dropwise.

    • Safety Check: Fmoc-OSu is a sensitizer. Double-glove (Nitrile) is required.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench/Workup: Acidify with 1M HCl to pH 2.

    • Caution: Acidification of carbamates can release gas. Add acid slowly.

  • Waste: Aqueous layers contain acetone and organic residues. Dispose of as Halogen-Free Organic Solvent Waste .

Emergency Response

ScenarioImmediate Action
Eye Contact Flush with water for 15 mins. Do not rub eyes (abrasive powder).
Skin Contact Wash with soap/water.[4] If redness persists, seek medical advice (potential sensitization).
Inhalation Move to fresh air.[1][2][3][4][6] If wheezing occurs, facilitate medical monitoring for bronchospasm.
Spill (Solid) Wet sweep or use HEPA vacuum. Do not dry sweep (dust explosion risk).

References

  • Konoscience . (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Product Data. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Beta-Amino Acid Derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Beta-phenylalanine derivatives. Retrieved from

  • Sigma-Aldrich . Peptide Solubility and Handling Guidelines. Retrieved from

  • European Chemicals Agency (ECHA) . C&L Inventory: 3-amino-3-phenylpropionic acid derivatives. Retrieved from

(Note: Specific toxicity data for CAS 744193-65-5 is interpolated from validated surrogates in accordance with OECD Read-Across principles.)

Sources

Metabolic stability of 3,5-dimethoxy substituted beta-amino acids

Metabolic Stability of 3,5-Dimethoxy Substituted -Amino Acids: A Technical Guide to Scaffold Optimization

Executive Summary

1

This guide provides a technical analysis of the metabolic fate of 3,5-dimethoxy substituted



The Chemical Rationale: Why this Scaffold?

The -Amino Acid Advantage

Unlike natural



2

Key Stability Feature: The primary driver for their use is proteolytic resistance . Mammalian peptidases and proteases (e.g., pepsin, trypsin, chymotrypsin) evolved to recognize


The 3,5-Dimethoxy Motif

The 3,5-dimethoxy phenyl group is frequently appended to the


  • Electronic Profile: The two methoxy groups are electron-donating, increasing the electron density of the aromatic ring.

  • Lipophilicity: Increases

    
    , improving membrane permeability but also non-specific binding.
    

Metabolic Vulnerabilities: The Backbone vs. Side-Chain Tension

While the backbone resists hydrolysis, the 3,5-dimethoxy side chain introduces a "soft spot" for oxidative metabolism. This creates a metabolic dichotomy:

Structural ComponentPrimary Metabolic ThreatEnzymes InvolvedStability Profile

-Amino Backbone
Hydrolysis (Amide cleavage)Peptidases, ProteasesHigh Stability (Steric/Electronic mismatch for enzymes)
3,5-Dimethoxy Ring Oxidation (O-Demethylation)CYP450 (Phase I)Low Stability (High affinity for CYP2D6/3A4)
Mechanism of Instability: CYP-Mediated O-Demethylation

The electron-rich nature of the 3,5-dimethoxy ring makes it an attractive substrate for Cytochrome P450 enzymes. The primary metabolic route is O-demethylation , typically followed by Phase II conjugation.

The Pathway:

  • Phase I (Oxidation): CYP450 (often CYP2D6 or CYP3A4) hydroxylates the methoxy carbon.

  • Hemiacetal Collapse: The unstable intermediate collapses to release formaldehyde and a phenol.

  • Phase II (Conjugation): The newly formed phenol is rapidly glucuronidated by UGTs (UDP-glucuronosyltransferases), marking the molecule for renal or biliary excretion.

Visualization of Metabolic Fate

The following diagram illustrates the divergence between the stable backbone and the labile side chain.

MetabolicPathwayParentParent 3,5-Dimethoxybeta-Amino AcidProteolysisProteolyticDegradationParent->ProteolysisBLOCKED due tobeta-backboneCYPCYP450 Binding(Phase I)Parent->CYPOxidative Attack(High Liability)IntermediateHemiacetalIntermediateCYP->IntermediateHydroxylationPhenol3-Hydroxy-5-methoxyMetaboliteIntermediate->Phenol-CH2O(Formaldehyde loss)GlucuronideO-GlucuronideConjugate (Phase II)Phenol->GlucuronideUGT EnzymesExcretionRenal/BiliaryClearanceGlucuronide->Excretion

Caption: Figure 1.[3] Metabolic fate of 3,5-dimethoxy

Experimental Protocols for Stability Assessment

To validate the stability profile, a tiered approach using liver microsomes (Phase I only) and hepatocytes (Phase I & II) is required.

Protocol: Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

45

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to final concentration of 1

    
    M (keeps DMSO < 0.1%). Pre-warm at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the [M+H]+ transition of the parent.

Calculation: Plot




Protocol: Metabolite Identification (MetID)

To confirm O-demethylation is the driver:

  • Run the microsomal assay as above but at a higher concentration (10

    
    M) to generate sufficient metabolite signal.
    
  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Look for: Mass shift of -14.0156 Da (Loss of

    
    , gain of H). This confirms O-demethylation.
    

Structural Optimization Strategies

If

Deuteration (The "Heavy Atom" Effect)

Replacing the methoxy hydrogens with deuterium (

  • Pros: Minimal change to steric/electronic properties.

  • Cons: Cost; sometimes metabolic switching occurs (CYP attacks a different site).

Fluorination

Replacing the methoxy group with a trifluoromethoxy group (

  • Mechanism: Fluorine is electron-withdrawing, deactivating the ring and making the methoxy protons less acidic/liable to oxidation.

  • Result: Often drastically improves metabolic stability, though it may alter lipophilicity (

    
    ) and solubility.
    
Cyclization (Constrained Analogs)

Tying the methoxy groups back into a ring (e.g., using a dihydrobenzofuran or benzodioxole scaffold) removes the freely rotatable methyl group, preventing the specific alignment required for CYP oxidation.

References

  • Seebach, D., et al. (2004).[6][7] "Amino Acids—Syntheses, Occurrence in Natural Products, and Components of

    
    -Peptides." Chemistry & Biodiversity. 
    
  • Wiegand, H., et al. (2002). "The outstanding metabolic stability of a 14C-labeled beta-nonapeptide in rats--in vitro and in vivo pharmacokinetic studies."[8] Biopharmaceutics & Drug Disposition.

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[1][9][10]

Methodological & Application

Enantioselective synthesis protocols for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Executive Summary

This guide details the validated protocols for the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: N/A for specific enantiomer, generic racemate analogs exist). This


-amino acid is a critical pharmacophore in the development of integrin antagonists and RGD mimetics.

Two distinct methodologies are presented to address different scale and purity requirements:

  • Method A (High-Precision): Diastereoselective synthesis using Ellman’s Sulfinamide auxiliary.[1][2] Recommended for discovery-phase synthesis requiring high enantiomeric excess (>98% ee) and reliable stereocontrol.[1]

  • Method B (Scalable): Enzymatic Kinetic Resolution (EKR) of the racemic ester.[1] Recommended for multi-gram to kilogram scale-up where cost-efficiency and green chemistry principles are prioritized.

Retrosynthetic Analysis & Strategy

The 3,5-dimethoxy substitution pattern on the phenyl ring introduces electron-donating character, which stabilizes benzylic carbocations. This requires careful handling during deprotection steps to prevent racemization.[1]

Figure 1: Strategic disconnection showing the Chiral Auxiliary route (Green) and Biocatalytic route (Red).

Method A: Diastereoselective Synthesis (Ellman Auxiliary)

Mechanism: This route utilizes (R)-tert-butanesulfinamide to form a chiral sulfinimine. The subsequent addition of a lithium enolate proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), directing the nucleophilic attack to the Re-face of the imine, yielding the (R)-amine configuration.

Protocol Steps

Step 1: Formation of (R)-N-tert-Butanesulfinyl Imine

  • Reagents: 3,5-Dimethoxybenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 equiv).
    
  • Solvent: Anhydrous THF (0.5 M).

  • Procedure:

    • Charge a flame-dried flask with 3,5-dimethoxybenzaldehyde and (R)-tert-butanesulfinamide under N

      
      .
      
    • Add THF, followed by the dropwise addition of Ti(OEt)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Caution: Exothermic.[1]
      
    • Stir at ambient temperature for 24 hours. Monitor by TLC (EtOAc/Hexanes).[1]

    • Quench: Pour into a vigorously stirred mixture of brine and EtOAc. Filter the resulting suspension through Celite.[1]

    • Purification: Flash chromatography (SiO

      
      , 20-30% EtOAc/Hexanes) to yield the sulfinimine as a yellow oil/solid.
      
    • Checkpoint: Verify imine formation by ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      H NMR (absence of aldehyde proton at ~10 ppm, presence of imine proton at ~8.5 ppm).
      

Step 2: Diastereoselective Enolate Addition

  • Reagents: Methyl acetate (1.2 equiv), LDA (1.3 equiv), ClTi(OiPr)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.5 equiv - Optional transmetallation for higher dr), Sulfinimine (1.0 equiv).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Generate Li-enolate: Add methyl acetate to a solution of LDA in THF at -78 °C. Stir for 30 min.

    • (Optional) Add ClTi(OiPr)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       to form the titanium enolate (often improves diastereoselectivity for electron-rich aromatics).
      
    • Add the solution of (R)-sulfinimine in THF dropwise at -78 °C.

    • Stir at -78 °C for 4 hours, then verify consumption of imine by TLC.

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Isolate the major diastereomer by column chromatography.

    • Expected Result: (R)-3-((R)-1,1-dimethylethylsulfinamido)-3-(3,5-dimethoxyphenyl)propanoate.

Step 3: Sulfinyl Cleavage & Saponification

  • Reagents: 4M HCl in Dioxane, MeOH.

  • Procedure:

    • Dissolve the protected amine in MeOH.[1]

    • Add 4M HCl/Dioxane (5 equiv) and stir at room temperature for 1 hour.

    • Concentrate in vacuo to remove volatiles and sulfinic ester byproducts.[1]

    • Precipitate the amino acid hydrochloride using Etngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O.[3]
      
    • Hydrolysis: Treat the methyl ester with LiOH (2 equiv) in THF/Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O (3:1) at 0 °C to afford the free acid.
      

Method B: Enzymatic Kinetic Resolution (Scalable)

Mechanism: Lipase PSIM (Burkholderia cepacia) or CAL-B (Candida antarctica) exhibits high enantioselectivity toward


-amino esters. Typically, these lipases hydrolyze the (S)-ester preferentially, leaving the (R)-ester  unreacted.
Protocol Steps

Step 1: Rodionov One-Pot Synthesis (Racemic)

  • Reagents: 3,5-Dimethoxybenzaldehyde (1 equiv), Malonic acid (1 equiv), Ammonium acetate (2 equiv).[1]

  • Solvent: Ethanol (reflux).[1]

  • Procedure:

    • Reflux the mixture in EtOH for 6–8 hours. The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.[1]

    • Cool to room temperature. The racemic

      
      -amino acid often precipitates.
      
    • Filter and wash with cold EtOH.[1]

Step 2: Esterification

  • Reagents: SOClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1.5 equiv), Ethanol.
    
  • Procedure:

    • Suspend the racemic amino acid in absolute EtOH.[1]

    • Add SOCl

      
       dropwise at 0 °C. Heat to reflux for 2 hours.
      
    • Concentrate to yield racemic ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride.

Step 3: Enzymatic Hydrolysis

  • Enzyme: Lipase PSIM (Amano) or Novozym 435 (CAL-B).[1]

  • Solvent: Diisopropyl ether (iPrngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    O) saturated with water (or containing 0.5 equiv H
    
    
    
    O).
  • Procedure:

    • Dissolve the racemic ester free base in iPrngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O.
      
    • Add the immobilized lipase (10–20% w/w relative to substrate).[1]

    • Add Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      O (0.55 equiv).
      
    • Incubate at 45 °C with orbital shaking (200 rpm).

    • Monitoring: Monitor enantiomeric excess (ee) of the remaining ester by chiral HPLC. Stop reaction when ester ee > 99% (approx. 50-55% conversion).[1]

    • Workup: Filter off the enzyme.[1] Wash the organic phase with saturated NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (removes the hydrolyzed (S)-acid).
      
    • The organic phase contains the (R)-ethyl ester .[1]

    • Hydrolyze the (R)-ester using 6M HCl (reflux) to obtain the target (R)-amino acid.[1]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, H2O/MeCN (+0.1% TFA)
Chiral Purity (ee) > 99.0%Chiralcel OD-H or AD-H (Hexane/IPA)
1H NMR Consistent with structure400 MHz, D2O or DMSO-d6
Mass Spec [M+H]+ = 226.1ESI-MS

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Elution: (R)-enantiomer typically elutes after the (S)-enantiomer in this system (verify with racemate).

Troubleshooting & Causality

  • Issue: Low diastereoselectivity in Method A.

    • Cause: Incomplete formation of the titanium enolate or "open" transition state.[1]

    • Solution: Ensure temperature is strictly maintained at -78 °C. Switch from Li-enolate to Reformatsky reagent (Zn dust/CuCl) which often provides a tighter chelation model.

  • Issue: Low conversion in Method B (Enzymatic).

    • Cause: Enzyme inhibition by the amino group.[1]

    • Solution: Ensure the substrate is the free base, not the HCl salt.[1] Lipases are inactive in acidic environments.[1] If reaction stalls, add 1-2 drops of additional water.[1]

References

  • Ellman, J. A., et al. (1997).[1][3] "Enantioselective Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[1][3][4] Link[1]

  • Tang, T. P., & Ellman, J. A. (1999).[1][3][4] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acids and Esters." Journal of Organic Chemistry. Link
    
  • Soloshonok, V. A., et al. (2020).[1] "Enzymatic Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules. Link
    
  • Rodionov, V. M. (1926).[1] "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).
    
  • Amano Enzyme Inc. "Application Guide for Lipase PSIM (Burkholderia cepacia)." Link

Sources

Fmoc-protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc-Protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Part 1: Strategic Overview & Scientific Rationale

The incorporation of


-amino acids into peptide backbones is a critical strategy in modern peptidomimetic drug design. Unlike their 

-amino acid counterparts,

-amino acids confer significant resistance to proteolytic degradation and induce unique secondary structures (e.g., 3.14-helices).

The specific target, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , represents a high-value building block. The 3,5-dimethoxyphenyl moiety provides a bulky, electron-rich aromatic side chain capable of engaging in


-

stacking and hydrophobic interactions, often utilized to optimize potency in GPCR ligands and protease inhibitors.

Critical Challenges in Protection:

  • Electronic Effects: The electron-donating methoxy groups make the aromatic ring susceptible to electrophilic aromatic substitution if highly acidic conditions are used, though standard Fmoc protocols are basic.

  • Solubility: The hydrophobicity of the dimethoxyphenyl group requires a carefully balanced solvent system (Organic/Aqueous) to ensure homogeneity during the reaction.

  • Purity Profile: For Solid-Phase Peptide Synthesis (SPPS), the elimination of "Fmoc-dipeptide" impurities and the prevention of racemization at the

    
    -carbon are non-negotiable.
    

Part 2: Chemical Framework & Mechanism[1][2]

To ensure the highest purity, this protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.

  • Why Fmoc-OSu? Fmoc-Cl is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via the formation of mixed anhydrides. Fmoc-OSu, being less aggressive, suppresses this oligomerization.

  • The Impurity Vector: A known side-reaction with Fmoc-OSu is the generation of trace Fmoc-

    
    -Alanine  via a Lossen-type rearrangement of the hydroxysuccinimide moiety. While usually minor, this impurity can co-elute with 
    
    
    
    -amino acids. High-quality Fmoc-OSu and strict temperature control minimize this risk.
Reaction Pathway Diagram

FmocReaction Start (R)-3-Amino-3-(3,5-dimethoxyphenyl) propanoic acid Inter Carbamate Salt (Intermediate) Start->Inter Nucleophilic Attack Reagent Fmoc-OSu (Reagent) Reagent->Inter Impurity Side Product: Fmoc-β-Ala-OH (Trace from Reagent) Reagent->Impurity Lossen Rearrangement (if T > RT) Base Na2CO3 / Dioxane (pH 9.0 - 9.5) Base->Inter Acid Acidification (HCl to pH 2-3) Inter->Acid Workup Product Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl) propanoic acid Acid->Product Precipitation

Figure 1: Reaction pathway for Fmoc protection, highlighting the primary route and potential reagent-derived impurity risk.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid suitable for SPPS. Scale: 10 mmol (Adjustable).

Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]RoleSpecification
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid1.0Substrate>98% ee
Fmoc-OSu1.1Protecting GroupRecrystallized
Sodium Carbonate (

)
2.0BaseAnhydrous
1,4-Dioxane-SolventHPLC Grade
Water (Milli-Q)-SolventType 1
HCl (1N and 6N)-Acidification-
Ethyl Acetate-ExtractionACS Grade
Step-by-Step Procedure

1. Solubilization and pH Adjustment

  • In a 250 mL round-bottom flask, suspend 10 mmol of the amino acid starting material in 25 mL of Water .

  • Add 20 mmol (2.12 g) of

    
     . Stir until the solution becomes clear (formation of the sodium salt).
    
  • Note: If the solution remains cloudy due to the lipophilic dimethoxyphenyl group, add 5-10 mL of 1,4-Dioxane to aid solubility.

  • Cool the mixture to 0°C in an ice bath.

2. Acylation Reaction

  • Dissolve 11 mmol (3.71 g) of Fmoc-OSu in 25 mL of 1,4-Dioxane .

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0-5°C.

  • Critical Control: Check pH.[] It should be between 9.0 and 9.5. If it drops below 8.5, adjust with 10%

    
    .
    
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 4–12 hours .

  • Monitoring: Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2) or HPLC.[1][2][3][7][8] The free amino acid spot (ninhydrin positive) should disappear.

3. Workup and Purification

  • Washing: Dilute the reaction mixture with 50 mL water. Wash with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu and by-products (fulvene). Discard the organic (ether) layer.

  • Acidification: Cool the aqueous phase to 0°C. Carefully acidify with 1N HCl dropwise to pH 2–3 .

    • Caution: Do not use concentrated HCl rapidly; localized low pH can damage the electron-rich dimethoxy ring.

    • The product will precipitate as a white/off-white solid or oil out.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine the ethyl acetate layers. Wash with Brine (1 x 50 mL). Dry over anhydrous

    
    .
    
  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Crystallization: Recrystallize the residue from Ethyl Acetate/Hexane or DCM/Ether to obtain a fine white powder.

Workflow Visualization

Workflow Step1 1. Dissolve Amino Acid (Water/Na2CO3) Step2 2. Add Fmoc-OSu (in Dioxane, 0°C) Step1->Step2 Step3 3. React 4-12h @ RT (Monitor pH ~9) Step2->Step3 Step4 4. Ether Wash (Remove excess Fmoc-OSu) Step3->Step4 Step5 5. Acidify Aqueous Phase (HCl to pH 2-3) Step4->Step5 Keep Aqueous Layer Step6 6. Extract with EtOAc & Dry (Na2SO4) Step5->Step6 Step7 7. Recrystallize (EtOAc/Hexane) Step6->Step7

Figure 2: Operational workflow for the isolation of high-purity Fmoc-protected amino acid.

Part 4: Quality Control & Analytics

Before using the product in SPPS, verify the following specifications.

TestMethodAcceptance CriteriaRationale
Purity HPLC (C18)> 98.0%SPPS requires high purity to prevent deletion sequences.
Enantiopurity Chiral HPLC> 99.0% eeConfirm no racemization occurred during basic protection.
Identity 1H-NMR (DMSO-d6)Confirms StructureCheck for 3.7-3.8 ppm (Methoxy singlets) and 7.2-7.9 ppm (Fmoc signals).
Water Content Karl Fischer< 0.5%Water interferes with coupling reagents (HATU/DIC).

Specific NMR Signatures:

  • Fmoc Group: Doublet (~7.89 ppm, 2H), Doublet (~7.70 ppm, 2H), Multiplets (7.30-7.45 ppm, 4H).

  • Dimethoxy Phenyl: Singlet (~3.75 ppm, 6H,

    
    ), Aromatic protons (6.3-6.5 ppm).
    
  • 
    -CH:  Multiplet (~4.8-5.0 ppm).
    
  • 
    -CH2:  Multiplet (~2.6-2.8 ppm).
    

Part 5: Application in Solid-Phase Synthesis (SPPS)

This building block is sterically more demanding than standard


-amino acids.

Coupling Protocol:

  • Resin Loading: Use 2-Chlorotrityl Chloride resin for C-terminal loading to prevent diketopiperazine formation (a common risk with

    
    -amino acids).
    
  • Activation: Use DIC/Oxyma Pure (1:1:1 ratio relative to AA) or HATU/HOAt/DIEA .

    • Recommendation: DIC/Oxyma is preferred to minimize potential racemization during the slower coupling of

      
      -amino acids.
      
  • Reaction Time: Extend coupling time to 2–4 hours (double coupling is recommended).

  • Deprotection: Standard 20% Piperidine in DMF. Monitor UV at 301 nm (fulvene-piperidine adduct) to ensure complete removal.

References

  • Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Retrieved from [Link]

  • Müller, A., Vogt, C., & Sewald, N. (1998).[9] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998, 837-841.[9] Retrieved from [Link]

Sources

Application Notes & Protocols: Boc-Protection Strategies for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the tert-butyloxycarbonyl (Boc) protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a chiral β-amino acid of interest in medicinal chemistry. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, valued for its ease of introduction, stability across a wide range of reaction conditions, and mild, selective removal.[1][2][3] This document offers a detailed exploration of the underlying reaction mechanisms, comprehensive experimental protocols, and field-proven insights to ensure successful and reproducible outcomes.

Core Principles and Mechanistic Insight

The protection of an amine as its N-tert-butoxycarbonyl derivative effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps.[1][3] This strategy is foundational in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where orthogonality to other protecting groups is critical.[1][2] The Boc group is notably stable under basic conditions used to cleave Fmoc groups and resistant to catalytic hydrogenation for Cbz group removal, making it a versatile tool in complex molecular architecture.[1][2]

Mechanism of Amine Protection with Di-tert-butyl Dicarbonate ((Boc)₂O)

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[1][5]

While the reaction can proceed without a base, the addition of a mild base (e.g., triethylamine, sodium bicarbonate) is common practice to neutralize the protonated amine intermediate, which can accelerate the reaction rate.[2][6]

Boc_Protection_Mechanism cluster_start Reactants AminoAcid (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid TetrahedralIntermediate Tetrahedral Intermediate AminoAcid->TetrahedralIntermediate Nucleophilic Attack BocAnhydride Di-tert-butyl dicarbonate ((Boc)₂O) BocAnhydride->TetrahedralIntermediate ProtectedProduct N-Boc Protected Product TetrahedralIntermediate->ProtectedProduct Collapse & Elimination Byproducts Byproducts: tert-Butanol + CO₂ TetrahedralIntermediate->Byproducts Decomposition

Caption: Mechanism of Boc protection of an amine.

Experimental Protocols

The following protocols provide detailed methodologies for the Boc protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Protocol 1: Standard N-Boc Protection Using (Boc)₂O with Triethylamine

This protocol is a robust and widely used method for the N-Boc protection of amino acids.[7]

Materials:

  • (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dioxane

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • 5% Aqueous Citric Acid Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and deionized water (approx. 1.2 mL per mmol of amino acid).[7]

  • Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirring solution.

  • Continue stirring the reaction at room temperature for 2-4 hours. The mixture should become homogeneous within the first hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The Boc-protected product will have a higher Rf value than the starting amino acid. A ninhydrin stain can be used to visualize the disappearance of the primary amine.

  • Work-up: a. Once the reaction is complete, dilute the mixture with water (approx. 1.5 mL per mmol of amino acid). b. Transfer the mixture to a separatory funnel and extract twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[7] c. Carefully acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution. Confirm the pH with pH paper. d. Immediately extract the acidified aqueous layer three times with ethyl acetate.[7] e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amino acid.

Protocol 2: Purification of Oily Products via Dicyclohexylamine (DCHA) Salt Formation

It is common for purified Boc-amino acids to be obtained as oils or amorphous solids that are difficult to handle.[9] Conversion to a crystalline dicyclohexylamine (DCHA) salt facilitates purification and handling.

Materials:

  • Crude N-Boc protected amino acid (from Protocol 1)

  • Dicyclohexylamine (DCHA)

  • Diethyl ether

  • Hexane

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.

  • While stirring, slowly add one equivalent of dicyclohexylamine dropwise.[9]

  • Continue to stir the mixture. A white precipitate of the DCHA salt should form. If precipitation is slow, gently scratching the inside of the flask with a glass rod or adding a small amount of hexane can induce crystallization.

  • Allow the mixture to stir for 30-60 minutes to ensure complete precipitation.

  • Collect the solid DCHA salt by vacuum filtration using a Buchner funnel.[9]

  • Wash the collected crystals with a small amount of cold diethyl ether or a diethyl ether/hexane mixture to remove impurities.

  • Dry the crystalline salt under vacuum to a constant weight. The stable DCHA salt can be stored or used to regenerate the free Boc-amino acid by partitioning between an organic solvent (like ethyl acetate) and an acidic aqueous solution.

Comparative Data for Boc-Protection Protocols

ParameterProtocol 1: Standard ProtectionNotes
Key Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Most common reagent for Boc protection.[6]
Stoichiometry Amino Acid (1.0 eq), (Boc)₂O (1.1 eq), Base (1.5 eq)A slight excess of (Boc)₂O ensures complete conversion.[7]
Solvent System Dioxane/Water (1:1 v/v)Aqueous conditions are suitable for amino acids.[7]
Base Triethylamine (Et₃N) or NaOHTriethylamine is a common organic base; NaOH is often used for amino acids.[2][7]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperatures.[6]
Reaction Time 2 - 4 hoursMonitor by TLC for completion.[7]
Typical Yield >90% (crude)Yields are generally high but depend on work-up efficiency.[8]

General Experimental Workflow

The overall process from starting material to purified product follows a logical sequence of protection, extraction, and purification.

Experimental_Workflow Start Start: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Dissolve Dissolve in Dioxane/Water with Base (Et₃N) Start->Dissolve AddBoc Add (Boc)₂O Dissolve->AddBoc React Stir at Room Temp (2-4 hours) AddBoc->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up: Acidify & Extract with EtOAc Monitor->Workup Reaction Complete Dry Dry Organic Layer (Na₂SO₄) & Concentrate Workup->Dry Crude Crude Product (Often an Oil) Dry->Crude Purify Purification Option: DCHA Salt Formation & Recrystallization Crude->Purify Final End: Purified Crystalline Product Purify->Final

Caption: General workflow for Boc protection and purification.

Troubleshooting Guide

Issue / SymptomPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Poor quality of reagents.- Add an additional portion of (Boc)₂O (0.1-0.2 eq) and continue stirring.- Allow the reaction to proceed for a longer duration.- Use fresh, high-purity reagents.
Product "Oils Out" - The Boc-protected amino acid is not crystalline under the isolation conditions.- Presence of impurities inhibiting crystallization.- Attempt purification via DCHA salt formation (Protocol 2).[9]- Try recrystallization from a different solvent system (e.g., Ethyl acetate/Hexane).[9]- If a seed crystal is available, add it to the concentrated oil to induce crystallization.[10]
Low Yield after Extraction - Incomplete extraction from the aqueous layer.- Product is partially soluble in water.- Premature product precipitation during work-up.- Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction.- Perform additional extractions (4-5 times) with ethyl acetate.- Use brine during the final wash to reduce the solubility of the product in any remaining aqueous phase.
Side Reactions - Generation of reactive tert-butyl cation during the reaction.- While less common during protection than deprotection, ensure mild conditions are maintained. Avoid high temperatures or acidic conditions during the protection step.[11]

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]

  • DIBOC (DI-TERT-BUTYL CARBONATE). Ataman Kimya. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

  • Crystallization method of Boc-amino acid.
  • Process for preparing Boc protected amino acid by (Boc) O.

Sources

Application Note & Protocols: A Guide to the Strategic Incorporation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of β-Amino Acids in Peptidomimetic Design

The therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, primarily due to their susceptibility to proteolytic degradation. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[1][2] A particularly effective approach in peptidomimetic design is the incorporation of β-amino acids. These structural analogues of α-amino acids feature an additional carbon atom in their backbone, a seemingly minor modification that imparts significant and advantageous properties.[1][3] This alteration provides substantial resistance to enzymatic hydrolysis by proteases, which are evolved to recognize and cleave peptide bonds between α-amino acids.[3][4][5]

This application note provides a comprehensive guide for the incorporation of a specific, sterically demanding β-amino acid, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , into peptide sequences. The presence of the bulky 3,5-dimethoxyphenyl group at the β-carbon introduces significant steric hindrance and unique electronic properties, which can be leveraged to create peptidomimetics with enhanced stability and potentially novel biological activities. We will detail both solid-phase and solution-phase synthetic strategies, analytical characterization, and a protocol for assessing the proteolytic stability of the resulting peptidomimetics.

The choice of the 3,5-dimethoxyphenyl moiety is strategic. This substitution pattern is found in various biologically active natural products and synthetic molecules. Its inclusion in a peptide backbone can influence conformation and may lead to enhanced binding affinities with biological targets. Furthermore, the successful incorporation of this building block serves as a robust case study for handling other sterically hindered β-amino acids.

I. Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

While a detailed synthesis of the title compound is beyond the scope of this application note, it is typically prepared via asymmetric synthesis to ensure high enantiopurity. A common route involves the asymmetric addition of a nucleophile to a cinnamoyl derivative derived from 3,5-dimethoxybenzaldehyde, followed by functional group manipulations. For the purpose of this guide, we will assume the availability of the Fmoc-protected derivative, Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , which is essential for solid-phase peptide synthesis.

II. Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics Containing (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Solid-phase peptide synthesis (SPPS) is the method of choice for the routine synthesis of peptides due to its efficiency and ease of purification.[6] The incorporation of the sterically hindered Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid requires optimization of coupling conditions to ensure high yields and prevent deletion sequences.

Core Principles for Incorporating Sterically Hindered β-Amino Acids

The primary challenge in coupling sterically hindered amino acids is overcoming the reduced nucleophilicity of the amine and the steric shielding of the activated carboxyl group. To address this, the following strategies are recommended:

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient. The use of uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HBTU, HCTU, or PyBOP is highly recommended.[7] These reagents form highly reactive activated esters that can overcome significant steric barriers.

  • Extended Coupling Times and Double Coupling: A single coupling reaction may not proceed to completion. It is often necessary to extend the reaction time or perform a "double coupling," where the coupling step is repeated with a fresh portion of activated amino acid.

  • Choice of Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial to minimize side reactions. The amount of base should be carefully controlled, as excess base can lead to racemization, although this is less of a concern for β-amino acids at the β-carbon.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. In cases of severe aggregation, the use of N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents may be beneficial.

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for incorporating Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid into a peptide sequence on a solid support.

spss_workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-β-AA, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Repeat Repeat Cycle Washing2->Repeat if no capping Capping->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Capping->Cleavage after final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: SPPS Incorporation using HATU

This protocol describes the manual incorporation of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid into a peptide sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected α-amino acids

  • Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling of Standard α-Amino Acids: For standard α-amino acids, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 2-5 minutes. Add this solution to the deprotected resin and agitate for 1-2 hours.

  • Incorporation of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (Double Coupling Protocol):

    • First Coupling:

      • In a separate vial, dissolve 4 equivalents of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF.

      • Allow to pre-activate for 5 minutes.

      • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling: Repeat the first coupling step with a fresh solution of the activated β-amino acid for another 2 hours.

  • Washing: After the final coupling step, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

    • Wash the resin thoroughly with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

ReagentEquivalents (relative to resin loading)
Fmoc-α-amino acid4
Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid4 (per coupling)
HATU3.9 (per coupling)
DIPEA8 (per coupling)

Table 1: Recommended reagent stoichiometry for SPPS.

III. Solution-Phase Peptide Synthesis

For the synthesis of di- or tri-peptides, or for segment condensation, solution-phase synthesis remains a valuable technique.[8] The principles of activation and coupling are similar to SPPS, but purification is performed after each step, typically by extraction or chromatography.

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid to an amino acid methyl ester.

Materials:

  • Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride) or other amino acid ester

  • HATU

  • DIPEA

  • DMF or DCM

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • 1 M HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Amine Free-Basing: Dissolve H-Ala-OMe·HCl (1.2 equivalents) in DCM and add DIPEA (1.2 equivalents). Stir for 15 minutes.

  • Carboxyl Activation: In a separate flask, dissolve Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1 equivalent), HATU (1 equivalent), and DIPEA (2 equivalents) in DMF. Stir for 10 minutes.

  • Coupling: Add the solution from step 2 to the free amine solution from step 1. Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (2 times), saturated aqueous NaHCO₃ (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel.

IV. Characterization of the Peptidomimetic

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

A. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purifying it to homogeneity.[6]

hplc_workflow Crude_Peptide Crude Peptide (Lyophilized Powder) Dissolution Dissolve in Acetonitrile/Water Crude_Peptide->Dissolution Injection Inject onto C18 RP-HPLC Column Dissolution->Injection Elution Elute with Gradient (Water/Acetonitrile/TFA) Injection->Elution Detection UV Detection (220 nm) Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical HPLC & MS Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Final_Product Pure Peptidomimetic Lyophilization->Final_Product

Caption: Workflow for the purification of peptidomimetics by RP-HPLC.

Protocol 3: RP-HPLC Analysis and Purification

  • Analytical HPLC:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-95% B over 30 minutes

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

  • Preparative HPLC:

    • Column: C18, 21.2 x 150 mm, 5 µm

    • Gradient: Optimized based on the analytical run.

    • Flow Rate: 20 mL/min

    • Fractions are collected and analyzed by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

B. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the desired peptidomimetic.[9] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptidomimetic, including the conformation of the backbone and the spatial arrangement of side chains.[10] 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to identify through-bond and through-space correlations. The presence of the β-amino acid will result in characteristic shifts and coupling patterns in the backbone region of the spectrum, distinguishing it from α-amino acid residues.

V. Biological Evaluation: Protease Stability Assay

A key advantage of incorporating β-amino acids is the enhanced resistance to proteolysis.[3][4] A protease stability assay is a crucial experiment to validate this property.

Protocol 4: Stability Assay against Trypsin

This protocol assesses the stability of the peptidomimetic in the presence of the serine protease trypsin.

Materials:

  • Purified peptidomimetic

  • Control α-peptide with a known trypsin cleavage site (e.g., containing Arg or Lys)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a substrate-to-enzyme ratio of 50:1 (w/w).

    • Prepare control samples for each peptide without the addition of trypsin.

  • Incubation: Incubate all tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the half-life.

PeptideHalf-life (hours) in presence of Trypsin
Control α-peptide (e.g., with Arg)Typically < 1 hour
Peptidomimetic with β-amino acidExpected to be > 24 hours

Table 2: Expected outcome of a protease stability assay.

Conclusion

The incorporation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid represents a powerful strategy for the development of novel peptidomimetics with enhanced proteolytic stability. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents and optimized protocols, as detailed in this guide, allows for its efficient integration into peptide sequences. The analytical and biological characterization methods described provide a robust framework for validating the success of the synthesis and the desired properties of the final peptidomimetic. This approach opens avenues for creating next-generation peptide-based therapeutics with improved drug-like properties.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • Leelasvatanakij, L., & Aldrich, J. V. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. Journal of Peptide Research, 56(2), 80-87. [Link]

  • Aldrich, J. V., & Leelasvatanakij, L. (2000). A solid-phase synthetic strategy for the preparation of peptide-based affinity labels: synthesis of dynorphin A analogs. PubMed. [Link]

  • Fairlie, D. P., Abbenante, G., & March, D. R. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 971-998. [Link]

  • Steer, D. L., & Fairlie, D. P. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 55(1), 11-25. [Link]

  • Jensen, K. J., & Barany, G. (2025). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molecular Diversity Preservation International. [Link]

  • de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 5(2), 115-120. [Link]

  • Reisman, S. E., & Watson, D. A. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. Journal of the American Chemical Society, 144(35), 15945-15953. [Link]

  • Kim, J. H., Lee, J. Y., & Lee, Y. S. (2005). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Bulletin of the Korean Chemical Society, 26(9), 1425-1428. [Link]

  • AAPPTEC. (2006). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • Papini, A. M. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 528-542. [Link]

  • Sharma, A., & Kumar, V. (2018). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives. Journal of Advanced Pharmacy Education & Research, 8(3), 80-87. [Link]

  • Guijarro, D., & Ramón, D. J. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(3), M1713. [Link]

  • Angel, T. E., & Aryal, U. K. (2014). Mass Spectrometry-based Proteomics and Peptidomics for Systems Biology and Biomarker Discovery. Methods in molecular biology (Clifton, N.J.), 1156, 3–24. [Link]

  • Lavecchia, A., & Di Giovanni, C. (2013). NMR and CD data suggest that the conformational differences observed in the crystalline structures are also present in solution, in particular in polar solvents. ResearchGate. [Link]

  • Bonsignore, R., et al. (2021). Green Chemistry for peptide synthesis. AMS Dottorato. [Link]

  • Baggerman, G., et al. (2003). Peptidomics. Journal of Chromatography B, 797(1-2), 3-16. [Link]

  • Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]

  • Liming Zhang Lab. (2026). Ready-Made Amino Acids. American Peptide Society. [Link]

Sources

Topic: Reaction Conditions for Coupling (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocols for Researchers

Abstract

This document provides a comprehensive guide to the amide coupling of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a valuable β-amino acid building block in medicinal chemistry and drug development. The unique structure of β-amino acids can impart favorable properties to peptidomimetics, such as increased proteolytic stability and the ability to form unique secondary structures.[1] This guide details two robust, field-proven protocols for solution-phase amide bond formation: a standard, cost-effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and a high-efficiency protocol employing HATU for more challenging or sensitive substrates. We delve into the mechanistic rationale behind reagent selection, provide step-by-step experimental procedures, and offer guidance on purification and troubleshooting.

Principles of Amide Bond Formation & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under ambient conditions, necessitating the activation of the carboxylic acid.[2] The process involves converting the carboxyl hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The choice of coupling reagent is critical for maximizing yield, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.[3][4] For (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, the primary considerations are efficient coupling and suppression of racemization.

1.1. Mechanism of Carbodiimide-Mediated Activation

Carbodiimides like EDC are widely used activators.[5] The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement. To mitigate these issues, an additive such as HOBt is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and less racemization-prone HOBt-active ester, which then reacts with the amine to form the desired amide.[2][6]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Racemization) Urea Urea Byproduct (Water-soluble) HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt activation pathway for amide bond formation.

1.2. High-Efficiency Uronium Salt Reagents

For sterically hindered substrates, electron-deficient amines, or when high yields are paramount, uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are superior.[7] HATU, an aminium salt of HOAt (1-hydroxy-7-azabenzotriazole), forms a highly reactive OAt-active ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[7] The pyridine nitrogen in the HOAt moiety accelerates the coupling, making HATU more efficient than its benzotriazole-based counterparts like HBTU.[7]

FeatureEDC/HOBtHATU/DIPEA
Reactivity GoodExcellent
Cost LowerHigher
Use Case Standard, scalable couplingsDifficult couplings, hindered substrates, high-value synthesis[7]
Byproducts Water-soluble ureaWater-soluble guanidinium byproduct
Base Required Often optional or mild baseRequired (non-nucleophilic, e.g., DIPEA)[8]
Racemization Low with HOBt additive[5]Very low due to rapid coupling

Table 1: Comparison of common coupling reagent systems.

Experimental Protocols: Solution-Phase Coupling

The following protocols are designed for a typical 1.0 mmol scale reaction. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents.

Experimental_Workflow Start Start: Prepare Reagents Dissolve Dissolve Carboxylic Acid & Coupling Additive (e.g., HOBt) in Anhydrous Solvent Start->Dissolve Cool Cool Solution to 0 °C (Ice Bath) Dissolve->Cool Activate Add Coupling Reagent (e.g., EDC, HATU + DIPEA) Cool->Activate Preactivate Stir for Pre-activation (15-30 min at 0 °C) Activate->Preactivate AddAmine Add Amine Component (1.0 - 1.2 eq) Preactivate->AddAmine React Warm to Room Temperature Stir for 1-24 h (Monitor via TLC/LC-MS) AddAmine->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Purify Purify Crude Product (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: General workflow for solution-phase amide coupling.

2.1. Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for most standard amide bond formations.

Materials:

  • (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (or its N-protected derivative)

  • Amine component

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, if amine salt is used)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 5-10 mL per mmol of carboxylic acid).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: To the stirred solution, add EDC·HCl (1.2 eq) portion-wise. If the amine component is a hydrochloride or other salt, add DIPEA (2.5 eq) dropwise.[2]

  • Amine Addition: After stirring for 15-30 minutes at 0 °C, add the amine component (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x) to remove the water-soluble urea byproduct and excess reagents.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.

ReagentEquivalents (eq)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Activating Agent[9][10]
HOBt1.2 - 1.5Racemization Suppressant & Catalyst[6][11]
DIPEA2.0 - 3.0Base (only if amine salt is used)[10]

Table 2: Typical reagent stoichiometry for EDC/HOBt coupling.

2.2. Protocol 2: HATU Mediated Coupling

This protocol is recommended for achieving higher yields, faster reaction times, and for coupling to sterically hindered or electronically deactivated amines.[7]

Materials:

  • (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (or its N-protected derivative)

  • Amine component

  • HATU

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5-10 mL per mmol).[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: Add DIPEA (3.0 eq) dropwise to the stirred solution. A color change may be observed. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[2]

  • Amine Addition: Add the amine component (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 18 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2][8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude amide product via flash column chromatography or recrystallization.

ReagentEquivalents (eq)Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Nucleophile
HATU1.0 - 1.5High-Efficiency Activating Agent[8]
DIPEA2.0 - 5.0Non-nucleophilic base for activation[8]

Table 3: Typical reagent stoichiometry for HATU coupling.

Solid-Phase Peptide Synthesis (SPPS) Application

Incorporating (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid into a peptide sequence on a solid support follows standard Fmoc/tBu chemistry protocols.[12][13]

Brief Protocol for a Single Coupling Cycle:

  • Resin Preparation: Use a suitable resin (e.g., Rink Amide for C-terminal amides). Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain.[12]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the N-Fmoc protected (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (2-5 eq) with a coupling reagent like HATU (1.9-4.5 eq) and DIPEA (4-10 eq) in DMF.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30 minutes to 4 hours.

  • Monitoring & Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test.[8][9] Once complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Purification and Analysis

4.1. Purification After the initial aqueous work-up, the crude product often requires further purification.

  • Flash Column Chromatography: This is the most common method for purifying small to medium-scale reactions. A silica gel stationary phase is typically used with a solvent system gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) determined by TLC analysis.

  • Reversed-Phase HPLC (RP-HPLC): For high-purity applications, especially for peptides, RP-HPLC is the standard method. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[14]

4.2. Characterization The identity and purity of the final coupled product should be confirmed by standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical integrity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive coupling reagent; wet solvents/reagents; insufficient activation time; sterically demanding substrate.Use fresh, high-quality reagents and anhydrous solvents. Switch to a more powerful coupling reagent like HATU.[15] Increase reaction time or temperature moderately.
Incomplete Reaction Insufficient equivalents of coupling reagent or amine; poor solubility of reagents.Increase equivalents of the limiting reagent. Use a co-solvent like DCM to improve solubility.
Racemization Over-activation; prolonged reaction time with O-acylisourea intermediate; use of a strong, nucleophilic base.Ensure HOBt or HOAt is used.[5] Avoid excess base. Cool the reaction to 0 °C during activation. Use a weaker base if necessary.
Side Product Formation Guanidinylation of amine by HATU; formation of N-acylurea with EDC.For HATU, add the amine only after pre-activation of the acid. For EDC, ensure sufficient HOBt is present to trap the O-acylisourea intermediate.

References

  • Benchchem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. (2025).
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. DOI:10.1039/C5OB02129D.
  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Benchchem. (2025).
  • AAPPTEC Peptides. Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Merck. Novabiochem® Coupling reagents.
  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27-33.
  • Morphy, J. R., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
  • Bachem.
  • Lenci, E., & Trabocchi, A. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(3), 1947-1967.

Sources

Application Notes & Protocols: Synthesis of β-Peptides Containing 3,5-Dimethoxy Aromatic Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of β-peptides incorporating a novel 3,5-dimethoxyphenyl-substituted β³-amino acid. β-peptides are of significant interest in medicinal chemistry due to their proteolytic stability and their ability to form stable, predictable secondary structures.[1] The incorporation of aromatic residues can further influence peptide conformation and mediate molecular interactions.[2] This document details a robust protocol for the one-carbon homologation of a protected α-amino acid to its β³-analog via the Arndt-Eistert reaction, followed by its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Substituted Aromatic β-Peptides

β-peptides are structural analogs of natural peptides, built from β-amino acids which contain an additional carbon atom in their backbone. This seemingly minor alteration has profound consequences:

  • Proteolytic Resistance: The altered backbone is not recognized by most endogenous proteases, leading to significantly enhanced metabolic stability—a critical attribute for therapeutic candidates.[3]

  • Stable Secondary Structures: Unlike their α-peptide counterparts, which often require significant length to adopt stable folds, short β-peptide oligomers can form well-defined helices, sheets, and turns in solution.[1]

The side chain (R-group) dictates the ultimate function and folding propensity. The 3,5-dimethoxy-phenyl residue is specifically chosen for this guide due to its unique electronic and steric properties. The methoxy groups are electron-donating and can influence aromatic stacking interactions, potentially directing the peptide to adopt specific tertiary structures or enhancing binding to biological targets. This guide provides the necessary synthetic protocols to enable researchers to explore these properties.

Part 1: Monomer Synthesis via Arndt-Eistert Homologation

The most reliable method for converting an N-protected α-amino acid into its corresponding β³-amino acid is the Arndt-Eistert synthesis.[4][5] This reaction sequence extends the carbon backbone by one methylene unit between the carbonyl and the α-carbon, with retention of stereochemistry.[6] The overall workflow involves converting the starting carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and finally inducing a Wolff rearrangement to yield the homologated product.[5]

Workflow for Monomer Synthesis

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement & Hydrolysis A Fmoc-L-(3,5-diMeO)Phe-OH B Fmoc-L-(3,5-diMeO)Phe-Cl A->B  SOCl₂ or (COCl)₂  Cat. DMF, DCM, 0°C to RT C α-Diazoketone Intermediate B->C  CH₂N₂ (excess) or  (CH₃)₃SiCHN₂  Et₂O, 0°C D Ketene Intermediate C->D  Ag₂O (cat.) or hv  1,4-Dioxane/H₂O E Fmoc-β³-h(3,5-diMeO)Phe-OH D->E  Hydrolysis Start Start: Resin-NH-β-AA(n) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling Fmoc-β-AA(n+1)-OH HBTU, DIEA in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End End: Resin-NH-β-AA(n+1) Wash2->End End->Deprotection  Next Cycle Loop_Label Repeat for next residue

Sources

Cyclization techniques involving (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cyclization Architectures for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid


-Amino Acid Scaffolds

Introduction & Molecule Profile

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: 412925-58-7) represents a high-value chiral building block in the synthesis of peptidomimetics and heterocyclic pharmacophores. As a


-amino acid possessing an electron-rich aromatic side chain, it offers unique reactivity profiles compared to standard aliphatic analogs.

The presence of the 3,5-dimethoxy motif serves two critical functions:

  • Electronic Activation: The electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic aromatic substitution (EAS) pathways such as the Pictet-Spengler reaction.

  • Pharmacophoric Relevance: This substitution pattern mimics the A-ring of resveratrol and combretastatin analogs, making it a strategic precursor for antiproliferative and neuroactive agents.

This guide details three distinct cyclization pathways: intramolecular dehydration to


-lactams , condensation to dihydropyrimidines , and electrophilic cyclization to tetrahydroisoquinolines .

Cyclization Pathways Overview

The following decision matrix illustrates the divergent synthetic pathways available for this substrate.

CyclizationPathways Start (R)-3-Amino-3-(3,5-dimethoxyphenyl) propanoic acid Lactam 2-Azetidinone (Beta-Lactam) Start->Lactam Dehydration (Mukaiyama/Ohno) Isoquin Tetrahydroisoquinoline (Tic Derivative) Start->Isoquin Pictet-Spengler (R-CHO / H+) Uracil Dihydropyrimidine-2,4-dione (Hydrouracil) Start->Uracil Urea Formation (R-NCO / H+)

Figure 1: Divergent synthetic utility of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. The substrate can be directed toward three distinct pharmacophore classes based on reagent selection.

Protocol A: -Lactam Formation (2-Azetidinone)

The formation of the strained 4-membered lactam ring requires activation of the carboxylic acid in the presence of the amine. While carbodiimide (DCC/EDC) methods are common, they often lead to racemization or N-acylurea byproducts in sensitive


-amino acids.

Recommended Method: Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide) This method is preferred for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid because it operates under mild conditions that preserve the stereocenter and accommodate the electron-rich aromatic ring.

Mechanism & Rationale

The Mukaiyama reagent activates the carboxylate to form an active ester (pyridinium salt). The intramolecular amine then attacks the carbonyl carbon. The base (Triethylamine) acts as a proton scavenger, driving the equilibrium toward cyclization.

Experimental Protocol
ParameterSpecification
Substrate (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq)
Reagent 2-Chloro-1-methylpyridinium iodide (1.2 eq)
Base Triethylamine (TEA) (2.5 eq)
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM) (anhydrous)
Concentration 0.01 M (High dilution is critical to prevent oligomerization)
Temperature Reflux (MeCN) or RT (DCM)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Dissolution: Dissolve 1.0 mmol of the amino acid in 100 mL of anhydrous Acetonitrile (0.01 M concentration). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Reagent Addition: Add 1.2 mmol of 2-Chloro-1-methylpyridinium iodide. The suspension may turn yellow.

  • Cyclization: Add 2.5 mmol of Triethylamine dropwise. Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amino acid.

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Redissolve the residue in DCM and wash with water, 1N HCl (to remove residual pyridine/TEA), and brine. Dry over

    
    . Purify via flash column chromatography (typically Ethyl Acetate/Hexane gradient).
    

Expected Yield: 65–80% Key Observation: The product, 4-(3,5-dimethoxyphenyl)-2-azetidinone, should exhibit a characteristic IR stretch around 1740–1760 cm⁻¹ (


-lactam carbonyl).

Protocol B: Pictet-Spengler Cyclization (Tetrahydroisoquinoline)

This pathway leverages the 3,5-dimethoxy substituents to direct electrophilic closure, creating a Tetrahydroisoquinoline-4-carboxylic acid (Tic) scaffold. This is a crucial peptidomimetic core (e.g., in opioid receptor modulators).

Regiochemistry Insight: The 3,5-dimethoxy pattern directs the cyclization to the positions ortho and para to the methoxy groups. In this substrate, the closure occurs at the position ortho to the alkyl chain (C2 or C6 of the phenyl ring), resulting in a 6,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline core.

Experimental Protocol
ParameterSpecification
Substrate (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq)
Aldehyde Formaldehyde (37% aq) or Paraformaldehyde (1.1 eq)
Acid Catalyst Trifluoroacetic Acid (TFA) or 6N HCl
Solvent DCM (for TFA method) or Water (for HCl method)
Temperature 0°C to Room Temperature

Step-by-Step Procedure (TFA Method):

  • Setup: In a clean vial, suspend 1.0 mmol of the amino acid in 5 mL of DCM.

  • Aldehyde Addition: Add 1.1 mmol of Paraformaldehyde.

  • Acid Activation: Add 2 mL of TFA dropwise at 0°C. The mixture will clarify as the iminium ion forms.

  • Reaction: Stir at room temperature for 12–24 hours. The electron-rich ring facilitates closure even under mild conditions.

  • Workup: Evaporate volatiles under a stream of nitrogen or reduced pressure.

  • Isolation: The product is often obtained as a TFA salt. For the free base, dissolve in MeOH and neutralize with

    
    , then precipitate with ether.
    

Protocol C: Hydrouracil Formation (Dihydropyrimidine-2,4-dione)

Reacting the


-amino acid with an isocyanate yields a urea intermediate, which undergoes acid-catalyzed cyclization to form a 6-membered hydrouracil ring.
Experimental Protocol
ParameterSpecification
Substrate (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1.0 eq)
Reagent Phenyl Isocyanate (or alkyl equivalent) (1.1 eq)
Base NaOH (1M aq)
Cyclization Acid HCl (6M)

Step-by-Step Procedure:

  • Urea Formation: Dissolve the amino acid in 1M NaOH (2 eq). Cool to 0°C. Add Phenyl Isocyanate (1.1 eq) dropwise. Stir for 2 hours.

  • Acidification & Cyclization: Acidify the solution to pH 1 using 6M HCl.

  • Heating: Heat the acidic solution to 60–80°C for 2 hours. This drives the dehydration of the ureido-acid to the cyclic hydrouracil.

  • Isolation: Cool the mixture. The product usually precipitates as a solid. Filter and wash with cold water.

References

  • Mukaiyama Reagent for

    
    -Lactam Synthesis: 
    
    • Huang, H., et al. "Beta-Lactam Synthesis." Organic Syntheses.
    • Source:

  • Pictet-Spengler on Electron-Rich Systems

    • Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie Int.[1] Ed.

    • Source:

  • General

    
    -Amino Acid Cyclization: 
    
    • Juaristi, E. "Synthesis of

      
      -Lactams and cyclo-
      
      
      
      -Dipeptides from
      
      
      -Amino Acids."[2]
    • Source:

  • 3,5-Dimethoxy Derivatives in Medicinal Chemistry

    • O'Boyle, N.M., et al. "Synthesis... of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones." Molecules.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address yield and enantiopurity challenges in the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid . This guide prioritizes high-fidelity biocatalytic methods while providing robust troubleshooting for classical chemical routes.

Subject: Yield Optimization & Troubleshooting Guide Applicable Molecule: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: 34840-85-2 analog) Target Audience: Process Chemists, Medicinal Chemists, Biocatalysis Engineers

Executive Summary: Route Selection Matrix

The synthesis of electron-rich


-amino acids presents unique challenges due to the instability of intermediates and the difficulty of chiral resolution. We recommend two primary workflows based on your available resources.
FeatureRoute A: Biocatalytic Amine Addition (Recommended) Route B: Rodionov + Kinetic Resolution (Traditional)
Primary Mechanism Taxus chinensis PAM (TcPAM) catalyzed addition of ammonia to cinnamic acid.Condensation of aldehyde with malonic acid followed by lipase-catalyzed hydrolysis.
Enantioselectivity >99% ee (R-isomer) Variable (Requires screening); max 50% yield per pass.
Step Count 2 Steps (Knoevenagel + Biotransformation)3-4 Steps (Rodionov + Esterification + Resolution + Hydrolysis)
Yield Potential High (70-90%)Moderate (30-45%)
Key Bottleneck Enzyme availability & Ammonia equilibrium.Separation of enantiomers & Zwitterion solubility.

Workflow Visualization

The following diagrams illustrate the decision logic and process flow for both routes.

Synthesis_Pathways node_start Start: 3,5-Dimethoxybenzaldehyde node_knoevenagel Step A1: Knoevenagel Condensation (Malonic acid, Pyridine) node_start->node_knoevenagel Route A (High Selectivity) node_rodionov Step B1: Rodionov Reaction (Malonic acid, NH4OAc, EtOH) node_start->node_rodionov Route B (Accessible Reagents) node_cinnamic Intermediate: 3,5-Dimethoxycinnamic Acid node_knoevenagel->node_cinnamic node_pam Step A2: Biocatalytic Amination (TcPAM + 6M NH4OH) node_cinnamic->node_pam Ammonia Addition node_product Target: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid node_pam->node_product Direct Crystallization node_racemic Intermediate: (±)-Beta-Amino Acid node_rodionov->node_racemic node_ester Step B2: Esterification (SOCl2, EtOH) node_racemic->node_ester node_lipase Step B3: Kinetic Resolution (Lipase PSIM/CAL-B) node_ester->node_lipase Selective Hydrolysis node_lipase->node_product (R)-Ester Recovery

Caption: Comparative workflow for biocatalytic (Route A) vs. chemical (Route B) synthesis of the target beta-amino acid.

Route A: Biocatalytic Amine Addition (TcPAM)

The "Gold Standard" for (R)-Selectivity

This method utilizes Phenylalanine Aminomutase (PAM) from Taxus chinensis (TcPAM), which naturally catalyzes the conversion of


-phenylalanine to (R)-

-phenylalanine via a cinnamic acid intermediate.[1] By driving the reaction in reverse with high ammonia concentrations, we can synthesize the (R)-

-amino acid directly from the cinnamic acid precursor.
Protocol Overview
  • Substrate Preparation: Synthesize 3,5-dimethoxycinnamic acid via standard Knoevenagel condensation (Aldehyde + Malonic Acid + Pyridine/Piperidine).

  • Biotransformation: Incubate substrate with TcPAM in high-concentration ammonia buffer.

Troubleshooting Guide (Q&A)

Q: My conversion yields are stuck below 50%. How do I shift the equilibrium?

  • Root Cause: The reaction is reversible.[2][3] The enzyme (PAM) naturally favors the elimination of ammonia to form cinnamic acid under physiological conditions.

  • Solution: You must apply Thermodynamic Forcing .

    • Increase ammonia concentration to 4–6 M NH₄OH .

    • Maintain pH at 10.0 . High pH favors the presence of free ammonia (

      
      ) over ammonium (
      
      
      
      ), which is the required nucleophile.
    • Citation: TcPAM requires high ammonia loading to drive the amination of electron-rich cinnamic acids [1].

Q: The enzyme precipitates or loses activity in 6M ammonia.

  • Root Cause: High ionic strength and pH can destabilize the protein structure.

  • Solution:

    • Add Glycerol: Include 10-20% glycerol in the buffer to stabilize the enzyme.

    • Temperature Control: Lower the reaction temperature to 30°C or 25°C . While this slows the rate, it significantly extends the enzyme half-life.

    • Immobilization: Use TcPAM immobilized on epoxy-activated resins (e.g., Sepabeads) to enhance stability against high pH [2].

Q: I am seeing regioselectivity issues (alpha- vs beta-amino acid).

  • Root Cause: While TcPAM is highly (R)-

    
    -selective, electron-donating groups (like 3,5-dimethoxy) can sometimes alter binding geometry.
    
  • Solution:

    • Use the Wild-Type TcPAM or the Q319M mutant . The Q319M mutation has been shown to enhance

      
      -regioselectivity for substituted cinnamates [2].[4]
      
    • Verify product identity via HPLC using a Chiralpak ZWIX(+) column, which is specialized for zwitterionic amino acids.

Route B: Rodionov Reaction + Kinetic Resolution

The "Robust" Chemical Alternative

If TcPAM is unavailable, the Rodionov reaction provides a direct one-pot route to the racemic


-amino acid, which must then be resolved.
Protocol Overview
  • Rodionov Synthesis: 3,5-Dimethoxybenzaldehyde + Malonic Acid + Ammonium Acetate (in Ethanol).

  • Esterification: Convert to ethyl ester using

    
    /EtOH.
    
  • Kinetic Resolution: Use Burkholderia cepacia Lipase (PSIM) to selectively hydrolyze the (S)-ester, leaving the desired (R)-ester .

Troubleshooting Guide (Q&A)

Q: The Rodionov reaction yields mostly cinnamic acid, not the amino acid.

  • Root Cause: "Ammonia Starvation." If ammonia escapes the reaction vessel before the Michael addition occurs, the intermediate decarboxylates to cinnamic acid.

  • Solution:

    • Stoichiometry: Use a large excess of Ammonium Acetate (minimum 2.0 - 3.0 equivalents ).

    • Solvent: Use Ethanol rather than acetic acid. Ethanol stabilizes the ionic intermediates and precipitates the

      
      -amino acid as it forms, protecting it from side reactions [3].
      
    • Temperature: Reflux gently. Do not overheat (

      
      C) as this accelerates thermal decarboxylation of the intermediate.
      

Q: During lipase resolution, the enantiomeric excess (ee) of the remaining ester is low.

  • Root Cause: The reaction has not proceeded to sufficient conversion (conversion < 50%) or the enzyme lacks specificity for the bulky dimethoxy group.

  • Solution:

    • Switch Enzyme: Burkholderia cepacia (Lipase PS/PSIM) is generally superior to Candida antarctica Lipase B (CAL-B) for

      
      -amino esters with aromatic side chains [4].
      
    • Solvent Screen: Switch from aqueous buffer to a biphasic system (e.g., MTBE/Phosphate Buffer). Organic co-solvents can alter the enzyme's binding pocket flexibility.

    • Wait for 50% Conversion: For kinetic resolution, you must stop the reaction exactly at (or slightly past) 50% conversion to ensure the unreacted substrate is optically pure.

Q: How do I separate the (R)-Ester from the (S)-Acid after resolution?

  • Root Cause: Zwitterionic amino acids are hard to extract.

  • Solution:

    • Acidify the mixture to pH 2.

    • Extract the (R)-Ester into an organic solvent (Ethyl Acetate or DCM). The (S)-Amino Acid remains in the aqueous phase (protonated).

    • Hydrolyze the isolated (R)-Ester using 6M HCl to yield the final (R)-Amino Acid.

Purification & Isolation of the Zwitterion

Regardless of the route, isolating the free amino acid is critical.

Q: The product won't crystallize from water; it forms a gel or oil.

  • Root Cause: 3,5-Dimethoxy substitution increases lipophilicity compared to unsubstituted phenylalanine, interfering with standard zwitterion crystallization.

  • Solution: Isoelectric Point Precipitation .

    • Dissolve the crude salt (HCl salt) in a minimum volume of water.

    • Slowly neutralize with 1M NaOH or

      
       to the isoelectric point (pI). For 
      
      
      
      -amino acids, the pI is typically around pH 5.5 – 6.0 .
    • Anti-solvent: Add warm Isopropanol or Ethanol to the neutralized solution until turbid, then cool slowly to 4°C. The dimethoxy group makes the molecule more soluble in alcohols than standard amino acids, so you may need a higher water ratio or a more non-polar anti-solvent like Acetone [5].

References

  • Wu, B., et al. (2009). "Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives." PubMed.[5] Link

  • Liu, Z., et al. (2024). "Improving regioselectivity of phenylalanine aminomutase from Taxus chinensis by semi-rational mutagenesis." Frontiers in Bioengineering and Biotechnology. Link

  • Lebedev, A. V., et al. (2003).[6] "Competitive Formation of

    
    -Amino Acids... by the Rodionov Reaction." Russian Journal of General Chemistry. Link
    
  • Kochetkov, K. A., et al. (2024). "Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure." ResearchGate. Link

  • BOC Sciences. "Amino Acid Crystallization Resolution Service."

Sources

Technical Support Center: Chiral Integrity of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the critical challenge of preventing racemization during the coupling of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this and other chiral β-amino acids into their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stereochemical integrity of your molecules.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific issues you might encounter during your experiments, providing a logical path from problem to solution.

Issue 1: My final peptide shows significant diastereomeric impurities upon chiral HPLC analysis, indicating racemization of the β-amino acid.

  • Potential Cause A: Oxazolone Formation. The primary mechanism for racemization of N-protected amino acids during coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] Activation of the carboxylic acid makes the α-proton acidic and susceptible to abstraction by a base. The resulting planar, achiral oxazolone intermediate can be protonated from either face, leading to a loss of stereochemical purity. For β-amino acids, a similar cyclization pathway or direct enolization can lead to racemization.

  • Solution Strategy:

    • Choice of Coupling Reagent and Additive: Avoid using carbodiimides like DCC or DIC alone, as they are known to promote racemization.[3][4] Instead, use them in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma).[5][6] These additives react with the activated intermediate to form an active ester that is less prone to cyclization and subsequent racemization.[5][7] Uronium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP are generally more efficient and less likely to cause racemization, especially when used with an additive.[8][9]

    • Base Selection: The choice and amount of base are critical.[2][10] Strong, non-sterically hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can significantly increase the rate of racemization.[2]

      • Recommendation: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.[10] For particularly sensitive couplings, the highly hindered base 2,4,6-collidine is recommended to minimize proton abstraction from the chiral center.[6][11] Use the minimum amount of base necessary for the reaction to proceed.[10]

    • Temperature Control: Higher temperatures accelerate the rate of racemization.[12]

      • Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, to slow down the rate of oxazolone formation and enolization.[6][10]

Issue 2: The optical rotation of my purified product is lower than the literature value, suggesting partial racemization.

  • Potential Cause B: Prolonged Activation Time. Leaving the carboxylic acid activated for an extended period before the addition of the amine component increases the opportunity for racemization to occur. This is particularly true when using highly reactive coupling reagents.

  • Solution Strategy:

    • Minimize Pre-activation Time: Ideally, the activated amino acid should be generated in situ or added to the amine component immediately after activation.[13] Avoid lengthy pre-activation steps where the activated species is allowed to stand alone. A recommended workflow is to dissolve the amino acid and additive (e.g., Oxyma) together, add the base, and then immediately add the coupling reagent (e.g., DIC) just before introducing the mixture to the amine.[11]

    • Consider the Solvent: The polarity of the solvent can influence the rate of racemization.[12] Highly polar aprotic solvents like DMF or NMP are standard for peptide synthesis and generally perform well.[14] For particularly challenging cases, exploring solvent systems like a mixture of DCM/DMF/NMP might be beneficial to optimize solubility and reaction kinetics.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization during peptide coupling?

A: Racemization during peptide bond formation primarily occurs through two pathways: direct abstraction of the α-hydrogen by a base, or, more commonly, through the formation of an oxazolone intermediate.[2][6] When the carboxylic acid is activated by a coupling reagent, the electron-withdrawing nature of the activated group increases the acidity of the α-hydrogen. A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral enolate or oxazolone intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers.[1]

Q2: Which coupling reagents are considered "safest" in terms of minimizing racemization?

A: While no coupling reagent is entirely free from the risk of racemization, some are significantly better than others. Uronium and phosphonium-based reagents are generally preferred.[8]

  • Highly Recommended: HATU, HCTU, and COMU are highly efficient and known for low racemization levels.[15] COMU is particularly noteworthy as it incorporates Oxyma directly into its structure, making it a safer and highly effective option.[6]

  • Good Alternatives: Carbodiimides like DIC or EDC are effective and economical but must be used with an additive like HOBt or Oxyma to suppress racemization.[4][6]

Q3: What is the role of additives like HOBt and Oxyma?

A: Additives are crucial for preventing racemization, especially when using carbodiimide coupling reagents.[5][13] They work by intercepting the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid and carbodiimide) to generate an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[5] It then reacts cleanly with the amine component to form the desired peptide bond with minimal loss of chirality.[5][7] Oxyma is often preferred over HOBt due to its higher reactivity and non-explosive nature.[6]

Q4: My β-amino acid is sterically hindered. Does this affect the risk of racemization?

A: Yes, steric hindrance can complicate the coupling reaction, potentially requiring longer reaction times or higher temperatures, both of which can increase the risk of racemization.[14][16] For sterically hindered amino acids, it is even more critical to use a highly efficient coupling reagent like HATU or to employ strategies like double coupling to ensure the reaction goes to completion without resorting to harsh conditions.[14] In extreme cases, converting the amino acid to an acyl fluoride can be an effective strategy for coupling hindered residues.[14]

Data & Protocols

Comparison of Coupling Reagent Performance

The choice of coupling reagent and additives significantly impacts the level of racemization. The following table summarizes the percentage of D-isomer formation for a model coupling reaction, illustrating the effectiveness of different reagent combinations.

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
DCCNoneDIPEAHigh[6]
DICHOBtNMMLow[6]
DICOxymaCollidineVery Low[6][11]
HBTU-DIPEAModerate[15]
HATU-DIPEALow[3][15]
COMU-DIPEAVery Low[6]

Note: The exact percentage of racemization is sequence and condition-dependent. This table provides a general comparison.

Recommended Protocol for Low-Racemization Coupling

This protocol is designed to minimize racemization during the coupling of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Materials:

  • (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (N-protected, e.g., with Fmoc)

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®)

  • 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: If using solid-phase peptide synthesis (SPPS), ensure the N-terminal amine of the resin-bound peptide is deprotected and thoroughly washed with DMF to remove any residual base (e.g., piperidine).[11]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve the N-protected (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (1.5 to 3 equivalents relative to the resin) and Oxyma (1.5 to 3 equivalents) in a minimal amount of anhydrous DMF.

    • Add 2,4,6-Collidine (2 to 4 equivalents) to the amino acid/Oxyma solution and briefly mix.[11]

    • Immediately before adding to the resin, add DIC (1.5 to 3 equivalents) to this mixture. Crucially, do not let this activation mixture stand for a prolonged period. [11]

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling mixture to the vessel containing the deprotected amine component.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended, or a second coupling may be necessary.[10][14]

    • Monitor the reaction for completion using a qualitative test like the Kaiser test. If the test remains positive (indicating free amines), a second coupling is recommended.[10]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[10]

Visualizing the Problem and Solution

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation & Racemization Pathway cluster_prevention Prevention Pathway AminoAcid R-Amino Acid (Chiral) ActivatedEster Activated Intermediate AminoAcid->ActivatedEster + Coupling Reagent ActivatedEster_P Activated Intermediate Oxazolone Oxazolone Intermediate (Achiral/Planar) ActivatedEster->Oxazolone + Base (Proton Abstraction) RacemicMixture Racemic Mixture of Amino Acid Oxazolone->RacemicMixture Reprotonation StableEster Stable Active Ester (e.g., OBt or Oxyma Ester) ActivatedEster_P->StableEster + Additive (HOBt/Oxyma) PeptideBond Desired Peptide Bond (Chirality Retained) StableEster->PeptideBond + Amine Component Amine Amine Component

Caption: The competing pathways of racemization vs. desired peptide bond formation.

Troubleshooting Workflow

troubleshooting_workflow Start Racemization Detected (e.g., via Chiral HPLC) Q_Reagent Step 1: Review Coupling Reagents Are you using a carbodiimide alone? Start->Q_Reagent Sol_Reagent Action: Add Oxyma or HOBt. Alternatively, switch to HATU or COMU. Q_Reagent->Sol_Reagent Yes Q_Base Step 2: Evaluate the Base Are you using a strong, non-hindered base like DIPEA? Q_Reagent->Q_Base No Sol_Reagent->Q_Base Sol_Base Action: Switch to a weaker/hindered base like NMM or 2,4,6-Collidine. Minimize equivalents. Q_Base->Sol_Base Yes Q_Temp Step 3: Check Reaction Temperature Is the coupling performed above 0°C? Q_Base->Q_Temp No Sol_Base->Q_Temp Sol_Temp Action: Perform coupling at 0°C. Q_Temp->Sol_Temp Yes Q_Preactivation Step 4: Check Pre-activation Time Is there a long delay between activation and coupling? Q_Temp->Q_Preactivation No Sol_Temp->Q_Preactivation Sol_Preactivation Action: Minimize pre-activation time. Add coupling reagent last, just before adding to the amine. Q_Preactivation->Sol_Preactivation Yes End Re-analyze for Chiral Purity Q_Preactivation->End No Sol_Preactivation->End

Caption: A logical flowchart for troubleshooting racemization issues.

References

  • Peptide synthesis - Wikipedia . Wikipedia. Available at: [Link]

  • Reagents Used in Peptide Synthesis Archives - AAPPTEC . AAPPTEC. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . AAPPTEC. Available at: [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets | PNAS . PNAS. (2024). Available at: [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets . PNAS. (2024). Available at: [Link]

  • Epimerisation in Peptide Synthesis - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - RSC Publishing . Royal Society of Chemistry. (2001). Available at: [Link]

  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Coupling Reagents - ResearchGate . ResearchGate. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Coupling Reagents - AAPPTEC - Peptides . AAPPTEC. Available at: [Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies - ACS Publications . American Chemical Society. (2008). Available at: [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC . National Center for Biotechnology Information. (2021). Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed . National Center for Biotechnology Information. (2007). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Figshare . ACS Publications. (2007). Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF . ResearchGate. (2025). Available at: [Link]

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis - ResearchGate . ResearchGate. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC . National Center for Biotechnology Information. (2023). Available at: [Link]

Sources

Technical Support Center: Optimizing Purification of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral building block of significant interest in pharmaceutical development. Its intermediates are crucial for the synthesis of various bioactive molecules. However, achieving high purity and enantiomeric excess for these intermediates can be challenging, often plagued by issues such as poor crystallization, persistent impurities, and racemization. This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of these intermediates?

The impurity profile can vary depending on the synthetic route, but typically includes:

  • Starting Materials: Unreacted precursors from the initial coupling or condensation steps.

  • Process-Related Impurities: Reagents, catalysts (e.g., residual palladium), and by-products from side reactions.[1] Non-UV active impurities like tertiary amines (e.g., triethylamine) are common and can be missed by TLC analysis unless staining is used.[2]

  • Product-Related Impurities: Stereoisomers (the undesired (S)-enantiomer), diastereomers (if a chiral auxiliary is used), and degradation products resulting from harsh deprotection or workup conditions.[1]

Q2: My intermediate product is a persistent oil or gum. What is causing this and how can I solidify it?

This is a very common issue with amino acid derivatives. The primary causes are:

  • Residual Solvents: Trace amounts of solvents like DMF, DMSO, or even water can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.

  • Hygroscopicity: The presence of both amino and carboxylic acid groups can make the molecule highly hygroscopic. Using freshly dried solvents for the final workup and crystallization steps is critical.[2]

  • Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the formation of a stable crystal lattice.[2]

  • Incorrect pH: The product may be in a salt form or not at its isoelectric point, increasing its solubility in the residual aqueous phase. Careful pH adjustment during workup is crucial.[2]

To induce solidification, try trituration by stirring the oil with a non-polar solvent like diethyl ether, isopropyl ether, or hexane. This can often wash away impurities and encourage the product to precipitate as a solid.[2] Seeding with a previously obtained crystal can also be highly effective.[3]

Q3: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent (or solvent pair) should fully dissolve your compound at an elevated temperature but exhibit poor solubility at room temperature or below. A systematic approach is best:

  • Solubility Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room and elevated temperatures.

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at high temperature, then slowly add a "poor" solvent (an anti-solvent) until turbidity persists. Re-heat to clarify and then allow to cool slowly.

  • Consider pH: Since the molecule is an amino acid, its solubility is highly pH-dependent. For zwitterionic compounds, water or alcohol-water mixtures are often effective. Recrystallization from boiling water, if solubility allows, can be an excellent final purification step.[4]

Q4: What are the best analytical techniques to assess both chemical and chiral purity?

A combination of methods is essential for a complete picture:

  • Chemical Purity:

    • HPLC/UPLC: The gold standard for purity assessment, capable of detecting impurities at low levels (e.g., <0.1%).[5]

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can identify impurities if they are present in sufficient quantity (>1-5%).

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[5]

  • Chiral Purity (Enantiomeric Excess):

    • Chiral HPLC: The most common and reliable method. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for amino acid derivatives.[6][7]

    • Chiral SFC (Supercritical Fluid Chromatography): An alternative to HPLC that can sometimes offer faster separations and different selectivity.[8]

Troubleshooting Guide

This section addresses specific experimental failures with potential causes and validated solutions.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Low Yield After Recrystallization 1. Compound is too soluble in the chosen solvent. The product remains in the mother liquor even after cooling. 2. Too much solvent was used. This prevents the solution from becoming supersaturated upon cooling. 3. Premature crystallization. The product crashed out of solution too quickly upon cooling, trapping impurities. 4. pH is not at the isoelectric point. The compound's solubility is at its minimum at its isoelectric point (pI). Deviation from the pI increases solubility.1. Re-evaluate your solvent system. Choose a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a solvent/anti-solvent system. 2. Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling, you can try to partially evaporate the solvent to increase concentration or place the flask in an ice bath or freezer to further decrease solubility. 3. Ensure slow, controlled cooling. Allow the flask to cool to room temperature undisturbed before moving to an ice bath. This promotes the formation of larger, purer crystals. Preventing aggregation is key to good crystal formation.[9] 4. Carefully adjust the pH of the aqueous solution to the compound's pI before extraction or crystallization. Use pH paper or a calibrated meter for accuracy.[2]
Poor Enantiomeric Purity / Low e.e. 1. Incomplete chiral resolution. The diastereomeric salts have similar solubilities, leading to co-precipitation. 2. Racemization. The chiral center may be susceptible to epimerization under harsh pH (strongly acidic or basic) or high-temperature conditions during workup or purification. 3. Incorrect choice of chiral resolving agent. The resolving agent does not form well-differentiated diastereomeric salts.1. Perform multiple recrystallizations of the diastereomeric salt. The purity of the less soluble diastereomer will increase with each successive crystallization. 2. Use milder conditions. Avoid prolonged exposure to high temperatures and extreme pH. If a basic extraction is needed, use a weaker base like sodium bicarbonate instead of sodium hydroxide. For acid-catalyzed reactions, ensure complete neutralization at low temperatures.[4] 3. Screen different resolving agents. Common choices for resolving amines include chiral carboxylic acids like tartaric acid or mandelic acid. The goal is to form diastereomers with significantly different physical properties.[10][11]
Persistent Impurities Detected by HPLC/NMR 1. Co-crystallization. The impurity has a similar structure and polarity to the desired product, allowing it to be incorporated into the crystal lattice. 2. Impurity is not removed by the chosen solvent. The impurity may be insoluble in the recrystallization solvent and is carried through as a solid. 3. Formation of degradation products. The compound may be unstable under the purification conditions (e.g., heat, prolonged storage in solution).1. Switch to a different purification method. If recrystallization fails, column chromatography is the next logical step. The different separation mechanism (adsorption vs. solubility) can effectively remove the persistent impurity.[12] 2. Perform a "hot filtration" step during recrystallization. If the impurity is insoluble, dissolving the crude product in hot solvent and filtering it while hot will remove the insoluble material before cooling. 3. Analyze for degradation. Use LC-MS to check for new peaks with different molecular weights. If degradation is observed, modify the purification conditions to be milder (lower temperature, shorter time).

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from an Aqueous/Organic System

This protocol is designed for intermediates that are zwitterionic and have moderate polarity.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude, dry intermediate. Add a minimal amount of a polar organic solvent (e.g., 95% Ethanol) and heat the mixture gently (e.g., to 60-70°C) with stirring until the solid dissolves.

  • pH Adjustment & Water Addition: While hot, slowly add deionized water dropwise until the solution becomes faintly turbid. Add 1-2 drops of the organic solvent to redissolve the precipitate, resulting in a saturated solution.

    • Scientist's Note: This creates a supersaturated solution, which is essential for crystallization to occur upon cooling. The pH should be near the isoelectric point; for many amino acids, this is around pH 6-7.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Placing it on a benchtop insulated with a cork ring is ideal.

    • Checkpoint: Small crystals should begin to form as the solution cools. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize product precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold solvent (the same ratio of organic/water used for crystallization) to remove residual mother liquor.

  • Drying: Dry the crystals thoroughly under high vacuum, preferably in a desiccator over a drying agent, to a constant weight.

Protocol 2: Purification via Column Chromatography

This protocol is for non-crystalline (oily) intermediates or for removing closely related impurities.

  • Stationary Phase Selection: Choose a stationary phase based on the polarity of your compound. For most amino acid intermediates, silica gel is appropriate.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine an optimal eluent system.

    • Start with a relatively non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity.

    • For amino acids, a common system is Dichloromethane (DCM) with increasing amounts of Methanol (e.g., 98:2 to 90:10 DCM:MeOH).

    • Adding a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) can improve peak shape by preventing streaking.[6]

    • Checkpoint: The ideal eluent should give your desired product an Rf value of ~0.3-0.4 on the TLC plate.

  • Column Packing: Pack the column with the chosen stationary phase using the selected eluent system (slurry packing is preferred). Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Apply the sample carefully to the top of the packed column.

  • Elution: Begin elution, collecting fractions in test tubes. Monitor the separation by TLC, spotting each fraction on a plate.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting product under high vacuum to remove all traces of the eluent.

Visualized Workflows and Logic

General Purification Workflow

This diagram illustrates the decision-making process for purifying a crude intermediate.

PurificationWorkflow Crude Crude Intermediate Assess Initial Assessment (TLC, ¹H NMR, LC-MS) Crude->Assess IsSolid Is the product a solid? Assess->IsSolid Recrystallize Recrystallization (Protocol 1) IsSolid->Recrystallize Yes Triturate Trituration / Solvent Slurry IsSolid->Triturate No PurityCheck Purity & e.e. Check (HPLC, Chiral HPLC) Recrystallize->PurityCheck Triturate->IsSolid Solidifies Chromatography Column Chromatography (Protocol 2) Triturate->Chromatography Remains Oily Chromatography->PurityCheck PureProduct Pure (R)-Intermediate PurityCheck->PureProduct Purity & e.e. OK Repurify Repurify PurityCheck->Repurify Purity / e.e. Not OK Repurify->Recrystallize Repurify->Chromatography

Caption: Decision workflow for purifying the crude intermediate.

Troubleshooting Crystallization Failures

This diagram provides a logical path for diagnosing and solving issues when a product fails to crystallize.

CrystallizationTroubleshooting Start Problem: Product is an Oil / Fails to Crystallize CheckSolvent 1. Check for Residual Solvent (High Vacuum Drying) Start->CheckSolvent CheckPurity 2. Assess Purity (TLC, NMR) CheckSolvent->CheckPurity ImpuritiesFound Impurities Detected? CheckPurity->ImpuritiesFound CheckHygro 3. Consider Hygroscopicity (Use Anhydrous Solvents) Trituration Solution: Attempt Trituration (Hexane or Ether) CheckHygro->Trituration ImpuritiesFound->CheckHygro No Chromatography Solution: Purify via Chromatography ImpuritiesFound->Chromatography Yes Seeding Solution: Add Seed Crystal Trituration->Seeding Still Oily Success Solid Product Obtained Trituration->Success Solidifies Seeding->Success

Caption: A decision tree for troubleshooting crystallization problems.

References

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (2014, August 6). ResearchGate. [Link]

  • Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive. (2025, January 4). Journal of Chromatography A. [Link]

  • ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. (2010, May 27). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive. ResearchGate. [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Sino Biological. [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008, April 18). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Impurity profile of amino acids? (2005, August 15). Pharmeuropa. [Link]

  • Guideline on the development and manufacture of synthetic peptides. European Medicines Agency. [Link]

  • Effect of Amino Acids on the Crystallization Kinetics of Calcium Oxalate Monohydrate. ResearchGate. [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023, December 20). DLRC Group. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001, March 30). Organic Letters. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Crystallization method of Boc-amino acid.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Method for purifying aromatic amino acids.

Sources

Solving solubility issues with 3,5-dimethoxy beta-amino acid peptides

Technical Support Center: Solubility & Handling of 3,5-Dimethoxy -Amino Acid Peptides

Status: Operational Operator: Senior Application Scientist Ticket ID: B-PEP-SOL-35DM Subject: Troubleshooting Aggregation, Synthesis, and Purification of Hydrophobic Foldamers

Executive Summary: The "Brick Dust" Phenomenon

Peptides containing 3,5-dimethoxy


-amino acids



The Core Problem: These peptides do not behave like standard biological

hydrophobic collapsegelation

Module A: Synthesis (The "On-Resin" Crash)

Issue: Incomplete coupling and deletion sequences due to on-resin aggregation. Diagnosis: The growing peptide chain forms secondary structures (helices/sheets) on the resin, collapsing the polymer matrix and preventing reagent access.[1]

Troubleshooting Protocol: Breaking the Aggregate
ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Resin High loading (>0.6 mmol/g)Low loading PEG-PS (0.2 mmol/g) . PEG spacers improve swelling in polar solvents.
Solvent DMF or NMP"Magic Mixture" : DCM/DMF/NMP (1:1:1) + 1% Triton X-100.[2] The DCM swells the hydrophobic core.
Coupling HBTU/DIEA, RT, 1 hrHATU/HOAt/TMP , Microwave (50°C) or 60°C conventional . Heat disrupts H-bonds.
Additives NoneChaotropic Salts : 0.1M LiCl or KSCN in the coupling buffer to disrupt molecular organization.
Critical Workflow: SPPS Optimization

SPPS_OptimizationStartStart Synthesis CycleCheckIs residue 3,5-dimethoxy beta-AA?Start->CheckStandardStandard Coupling(HBTU/DMF, RT)Check->StandardNoDifficultModified Coupling ProtocolCheck->DifficultYesResultKaiser Test / Chloranil TestStandard->ResultAction1Switch Solvent:Binary System (DMF/DCM 1:1)Difficult->Action1Action2Add Chaotrope:0.1M LiCl or KSCNAction1->Action2Action3Double Couple:1. HATU (60 min)2. PyAOP (60 min)Action2->Action3Action3->ResultSuccessProceed to Next CycleResult->SuccessNegative (Clear)FailAcetylate (Cap) & Note DeletionResult->FailPositive (Blue/Dark)

Figure 1: Decision matrix for synthesizing aggregation-prone beta-peptide sequences.

Module B: Purification (The Blockage)

Issue: The peptide is insoluble in mobile phase A (Water/TFA), precipitates on the column head, or elutes as a broad "hump" rather than a sharp peak. Diagnosis: Strong hydrophobic interaction with the C18 stationary phase and poor solubility in water.

The "Hot Column" Strategy
  • Column Substitution:

    • Do NOT use: Standard C18 (pore size 100Å). The hydrophobic density is too high.

    • USE: C4 or Diphenyl columns (pore size 300Å). The wider pores and less hydrophobic ligand reduce irreversible binding.

  • Mobile Phase Engineering:

    • Standard ACN gradients often fail.

    • Modifier: Add 10-20% Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) to Mobile Phase B.

    • Example Phase B: 80% ACN / 20% IPA / 0.1% TFA.

  • Thermal Disruption:

    • Wrap the column in a heating jacket set to 60°C .

    • Why? High temperature reduces the viscosity of the mobile phase and increases the kinetic energy of the peptide, preventing precipitation and sharpening the peak.

Module C: Final Formulation & Assays (The End-Game)

Issue: Peptide is purified but cannot be dissolved in PBS/Media for biological assays. It forms a gel or visible precipitate. Diagnosis: 3,5-dimethoxy groups drive

The "HFIP Reset" Protocol

This is the only reliable method to ensure monomeric peptide solutions.

Step 1: Disaggregation Dissolve the lyophilized powder in 100% HFIP (Hexafluoroisopropanol) .

  • Concentration: 1 mg/mL.[3]

  • Action: Vortex and sonicate.[4] HFIP is a potent H-bond disruptor; it will break the

    
    -sheets/helices and monomerize the peptide.
    

Step 2: Evaporation Evaporate the HFIP under a stream of Nitrogen gas (or vacuum centrifuge).

  • Result: You now have a thin film of monomeric peptide on the tube wall, not a crystalline aggregate.

Step 3: The "DMSO Push" Reconstitute the film immediately in 100% DMSO .

  • Volume: Keep this volume low (e.g., to make a 10 mM stock).

  • Storage: Store this DMSO stock at -20°C.

Step 4: Assay Dilution (The "Crash" Prevention) When adding to aqueous buffer (PBS):

  • Have the PBS stirring/vortexing before addition.

  • Add the DMSO stock dropwise into the vortexing buffer.

  • Why? Dumping buffer into DMSO causes a sudden polarity shift that crashes the peptide. Adding DMSO to buffer dilutes the peptide faster than it can aggregate.

Solubility Decision Tree

Solubility_WorkflowStartLyophilized PeptideStep1Dissolve in 100% HFIP(Break Aggregates)Start->Step1Step2Evaporate to Film(N2 Stream)Step1->Step2Step3Dissolve in DMSO(High Conc. Stock)Step2->Step3CheckIntended Use?Step3->CheckPathABiological Assay(Cell Culture)Check->PathAPathBStructural Analysis(CD/NMR)Check->PathBActionADilute dropwise intoMedia (Max 1% DMSO)PathA->ActionAActionBDilute into Methanolor TFEPathB->ActionB

Figure 2: The "HFIP Reset" workflow for handling hydrophobic beta-peptides.

Frequently Asked Questions (FAQ)

Q1: My peptide elutes from the HPLC but turns into a gel in the fraction tube. What happened? A: The acetonitrile evaporated slightly, increasing the water concentration, causing the hydrophobic foldamer to gel. Immediate action: Add acetic acid (10% v/v) or lyophilize immediately. Do not let fractions sit at room temperature.

Q2: Can I use PEGylation to solve this? A: Yes. Attaching a mini-PEG (e.g., PEG2-PEG4) to the N-terminus or a non-critical side chain is highly effective. It acts as a "solubility shield" preventing the 3,5-dimethoxy aromatic rings from stacking too tightly.

Q3: Why not just use 100% DMSO? A: DMSO is excellent for solubility but difficult to remove (high boiling point). If you lyophilize from DMSO, it concentrates and can oxidize Met/Cys residues.[4] The HFIP-to-Dry-to-DMSO method ensures the DMSO is only present in the final stock, not the bulk material.

Q4: The Kaiser test is negative, but my mass spec shows a deletion. Why? A: The Kaiser test detects primary amines. In beta-peptides, the N-terminus can be buried in a helical turn (secondary structure masking). Use the Chloranil test (for secondary amines) or perform a micro-cleavage to verify coupling efficiency by LC-MS after every 3-4 residues.

References

  • Honda, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents: Solubilizing Potential of Hexafluoro-2-propanol.[5] ResearchGate. [Link]

  • Vapourtec. (2023).[6] Solid-phase peptide synthesis: Overcoming Aggregation.[2] [Link]

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. [Link]

Technical Support Center: Troubleshooting 3,5-Dimethoxy Amino Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: #DM-AA-001 Topic: Optimization of 3,5-Dimethoxy Substituted Amino Acids in SPPS

Executive Summary

Welcome to the technical support center. You are likely encountering issues with 3,5-dimethoxyphenylalanine (or structurally similar tyrosine/phenylalanine derivatives). Users typically report "low reactivity" in one of two contexts:

  • Coupling Failure: The amino acid fails to attach to the peptide chain (or the next residue fails to attach to it) due to steric bulk.

  • Apparent Reactivity Loss (Cleavage Issues): The peptide is synthesized successfully but degrades or alkylates during TFA cleavage, leading to low recovery yields that mimic failed synthesis.

This guide addresses both the steric and electronic challenges unique to these electron-rich aromatic residues.

Module 1: The "Disappearing Peptide" (Cleavage & Side Reactions)[1][2]

Diagnosis: You observe a successful Fmoc-deprotection peak during synthesis, but the final mass spec shows complex mixtures, alkylated by-products (+56 Da, +106 Da), or low yield.

Root Cause: The 3,5-dimethoxy substitution pattern makes the phenyl ring significantly more electron-rich than standard Phenylalanine. During Trifluoroacetic Acid (TFA) cleavage, the protecting groups (Pbf, Boc, Trt) generate highly reactive carbocations. These cations act as electrophiles and attack the electron-rich aromatic ring of your amino acid (Electrophilic Aromatic Substitution), permanently modifying your peptide.

Standard Protocol: Advanced Scavenging Strategy

Do NOT use standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) for these residues. You must use a "high-capacity" scavenger cocktail.

ComponentStandard %Reagent K (Recommended)Function
TFA 95%82.5% Cleavage/Deprotection agent
Phenol -5% Protects Tyr/aromatic rings
Thioanisole -5% Critical: Accelerates removal of Pbf/Pmc and scavenges cations
Water 2.5%5% Hydrolyses esters/trifluoroacetates
EDT / DODT -2.5% Critical: Scavenges t-butyl cations preventing ring alkylation

Note: 3,6-Dioxa-1,8-octanedithiol (DODT) is a less odorous, more effective alternative to Ethanedithiol (EDT).

Step-by-Step Protocol:

  • Pre-chill the cleavage cocktail to 0°C.

  • Add cocktail to the resin (10-20 mL per gram of resin).

  • Allow to react at room temperature for 2-3 hours .

    • Warning: Do not exceed 4 hours; electron-rich rings can undergo sulfonation from Trp/Arg protecting groups if left too long.

  • Precipitate in cold diethyl ether .

  • Centrifuge and wash the pellet 3x with ether to remove the scavenger-cation adducts.

Module 2: The "Stubborn Coupling" (Steric Hindrance)

Diagnosis: The Kaiser test remains blue (positive) after standard coupling, or HPLC shows a deletion sequence (missing the 3,5-dimethoxy residue).

Root Cause: The methoxy groups at positions 3 and 5 create a "molecular umbrella," increasing the cone angle of the side chain. This creates steric clash, particularly if the preceding residue is also bulky (e.g., Val, Ile, Thr) or if the peptide is aggregating.

Optimization Protocol: High-Efficiency Activation

Switch from standard carbodiimides (DIC/Oxyma) to phosphonium or uronium reagents.

Recommended Workflow:

  • Reagent Switch: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These reagents generate a more reactive active ester (7-azabenzotriazole) that reacts faster than the rate of racemization.

  • Base Management: Use HOAt as an additive to suppress racemization.[1][2]

  • Microwave Assistance (Optional but Recommended):

    • Temp: 75°C

    • Power: 30-50W

    • Time: 5 minutes

    • Caution: If Cys or His are present, limit temp to 50°C to prevent epimerization.

Data: Coupling Reagent Efficiency for Hindered Residues

Reagent SystemReactivityRacemization RiskRecommendation
HBTU / DIPEAModerateLowStandard (Avoid for 3,5-dimethoxy)
HATU / HOAt / DIPEA Very High Moderate Gold Standard for this issue
DIC / Oxyma PureHighLowGood alternative if HATU fails
PyBOP / DIPEAHighLowUse for cyclization/very difficult sites
Module 3: Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree

Use this flow to determine if your issue is Synthesis (Coupling) or Stability (Cleavage).

TroubleshootingFlow Start Start: Low Yield/Reactivity CheckMass Check Crude Mass Spec Start->CheckMass CheckPeak Is the desired mass present? CheckMass->CheckPeak CouplingIssue Issue: Coupling Failure CheckPeak->CouplingIssue Deletion Sequence (Mass = Target - Residue) CleavageIssue Issue: Side Reaction/Scavenging CheckPeak->CleavageIssue Mass + 56/106 Da (t-Butyl Alkylation) Sol_HATU Solution: Switch to HATU/HOAt Double Couple @ 50°C CouplingIssue->Sol_HATU Sol_Scav Solution: Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) CleavageIssue->Sol_Scav

Caption: Diagnostic workflow for distinguishing between steric coupling failures and electrophilic scavenging issues.

Figure 2: Mechanism of Scavenging Failure

Understanding why standard cocktails fail with electron-rich rings.

ScavengingMechanism TFA TFA Cleavage ProtectingGroup Protecting Group (t-Butyl/Trityl) TFA->ProtectingGroup Acidolysis Cation Reactive Cation (Electrophile) ProtectingGroup->Cation Release Ring 3,5-Dimethoxy Ring (Electron Rich) Cation->Ring No Scavenger (Attack!) Scavenger Thiol Scavenger (EDT/DODT) Cation->Scavenger With Reagent K (Intercept) Byproduct Alkylated Impurity (Irreversible) Ring->Byproduct SafeWaste Scavenger-Adduct (Washed Away) Scavenger->SafeWaste

Caption: Competitive pathway analysis. Without thiols (EDT/DODT), the electron-rich 3,5-dimethoxy ring acts as a "cation sponge."

Frequently Asked Questions (FAQ)

Q: Can I use "Reagent B" (TFA/Phenol/H2O/TIPS) instead of Reagent K? A: generally, No. While Triisopropylsilane (TIPS) is a good scavenger for trityl groups, it is often insufficient for protecting highly electron-rich rings from t-butyl cations released by Boc/tBu groups. The sulfur-based nucleophiles in Reagent K (Thioanisole/EDT) are required to outcompete the 3,5-dimethoxy ring [1].

Q: My resin turned bright pink/red during coupling. Is this normal? A: Yes. Electron-rich aromatic systems can form Charge Transfer (CT) complexes or stable carbocations (halochromism) in the presence of strong acids or activation agents. If the color disappears upon washing with DMF/DCM, it is likely a harmless transient effect. However, if it persists after cleavage, it may indicate irreversible oxidation [2].

Q: I am seeing racemization. What should I change? A: The electron-donating methoxy groups can stabilize the oxazolone intermediate, increasing racemization risk.

  • Lower the temperature: Do not exceed 40°C during coupling.

  • Change the Base: Switch from DIPEA (strong base) to TMP (2,4,6-trimethylpyridine) or Collidine . These weaker, hindered bases reduce proton abstraction from the alpha-carbon [3].

References
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines Reagent K efficacy for electron-rich residues).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455-2504. (Mechanisms of side reactions and scavenging).[1][3][5][6]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. (HATU/COMU vs. steric hindrance).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. (HOAt for hindered couplings).

Sources

Removing protecting groups from (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid without degradation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DP-35DMP-BETA Subject: Preventing Aromatic Alkylation & Racemization During Deprotection Status: Active Guide

Executive Summary: The "Electron-Rich" Trap

You are working with a


-amino acid  featuring a 3,5-dimethoxyphenyl  side chain. This molecule presents a specific chemical hazard during deprotection that does not exist for standard phenylalanine analogs:
  • The Hazard: The 3,5-dimethoxy substitution pattern makes the phenyl ring highly nucleophilic (electron-rich).

  • The Consequence: During acid-mediated deprotection (e.g., Boc removal), the generated carbocations (electrophiles) will attack the phenyl ring via Friedel-Crafts alkylation. This results in irreversible "alkylated impurities" that are often inseparable by standard HPLC.

  • The Solution: You cannot simply "add acid."[1] You must employ a Cation Scavenging System to kinetically outcompete the aromatic ring for the reactive electrophiles.

Module A: Removing Acid-Labile Groups (Boc, t-Bu Esters)

Risk Level: HIGH (Critical Degradation Point) Primary Failure Mode: tert-Butylation of the aromatic ring.

The Mechanism of Failure

When Trifluoroacetic Acid (TFA) cleaves a Boc group, it generates a tert-butyl cation (


).[2][3] In standard peptides, this is harmless or trapped by water. However, your 3,5-dimethoxyphenyl ring is a "cation sponge." Without intervention, the 

will covalently bond to the ring positions ortho to the methoxy groups.
The "Scavenger Shield" Protocol

To prevent this, you must add nucleophilic scavengers that react with


 faster than your molecule does.

Recommended Reagent Cocktail:

  • Reagent: TFA / Triethylsilane (TES) / Water[2]

  • Ratio: 95 : 2.5 : 2.5 (v/v/v)[2][3]

  • Alternative: If TES is unavailable, Thioanisole (5%) is a potent alternative but requires rigorous washing to remove the smell.

Step-by-Step Procedure:

  • Dissolution: Dissolve the protected substrate in a minimal amount of Dichloromethane (DCM).[2] Note: If the substrate is soluble in neat TFA, omit DCM to maximize scavenger concentration.

  • Scavenger Addition: Add the Triethylsilane (TES) and Water to the solution before adding the acid.

  • Acidolysis: Slowly add the TFA while stirring at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.[3]

    • Time: Typically 30–60 minutes. Do not extend unnecessarily.

  • Work-up (Critical):

    • Concentrate the mixture under reduced pressure (do not heat above 30°C).

    • Precipitation: Add cold Diethyl Ether or MTBE to the oily residue. The product (as a TFA salt) should precipitate, while the tert-butyl-silane byproducts remain in the ether layer.

    • Centrifuge/Filter and wash the solid 3x with cold ether.

Visualizing the Competition

ScavengerMechanism Boc Boc-Protected Substrate Cation t-Butyl Cation (Electrophile) Boc->Cation Cleavage SafeProduct Deprotected Amine (Target) Boc->SafeProduct Main Pathway TFA TFA (Acid) TFA->Boc Ring 3,5-Dimethoxy Ring (Nucleophile) Cation->Ring Slow (Bad) Scavenger Silane/Thioanisole (Scavenger) Cation->Scavenger Fast (Good) Impurity Alkylated Impurity (Irreversible) Ring->Impurity Waste Scavenged Adduct (Volatile/Soluble) Scavenger->Waste

Caption: Kinetic competition between the scavenger and the aromatic ring for the reactive tert-butyl cation.

Module B: Removing Base-Labile Groups (Fmoc)

Risk Level: MODERATE Primary Failure Mode: Dibenzofulvene adduct formation or base-catalyzed side reactions.

The Issue: Standard Fmoc removal uses Piperidine.[4] The byproduct, dibenzofulvene (DBF), is electrophilic. While less aggressive than a carbocation, DBF can react with the free amine of your product if not effectively sequestered.

Recommended Protocol:

  • Reagent: 20% Piperidine in DMF (v/v).

  • Execution: Treat for 5 minutes, drain/concentrate, then treat with fresh reagent for 15 minutes.

  • Troubleshooting Aggregation: If the

    
    -amino acid causes aggregation (common in peptides), add 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection mix for faster cleavage, but limit exposure time to prevent potential epimerization at the chiral center.
    
Module C: Ester Hydrolysis (Methyl/Ethyl)

Risk Level: LOW to MODERATE Primary Failure Mode: Racemization or Retro-Michael addition.

The Issue:


-amino acids are generally more resistant to oxazolone-mediated racemization than 

-amino acids. However, strong bases can still cause epimerization at the C3 position or induce a retro-Michael reaction (breaking the C-N bond) if the conditions are too harsh.

Recommended Protocol (Saponification):

  • Reagent: LiOH (2-3 equivalents) in THF/Water (3:1).

  • Temperature: 0°C to RT. Avoid heating.

  • Monitoring: If reaction is sluggish, use MeOH/Water instead of THF, but monitor for transesterification if using MeOH.

Troubleshooting & FAQ
Diagnostic Table
SymptomProbable CauseCorrective Action
M+56 peak in MS tert-Butylation of the ringCRITICAL: You omitted the scavenger or used old silane. Repeat synthesis using the "Cocktail" method (Module A).
M+106 peak in MS TFA ester formationThe hydroxyl/amine reacted with TFA. Treat crude product with aqueous

or dilute base to hydrolyze the trifluoroacetate ester.
Insoluble Precipitate AggregationDuring Fmoc removal, the beta-peptide backbone may aggregate. Add chaotropic salts (LiCl) or use DBU.
Loss of Chirality RacemizationAvoid strong bases (NaOH/KOH) or high heat. Stick to LiOH at 0°C.
Frequently Asked Questions

Q: Can I use Triisopropylsilane (TIS) instead of Triethylsilane (TES)? A: Yes. TIS is the industry standard for peptide synthesis. TES is slightly more reactive and volatile (easier to remove), but TIS is perfectly acceptable and often preferred for complex mixtures.

Q: Why not use catalytic hydrogenation (Pd/C) to remove a Cbz group? A: You can, but be careful. While the 3,5-dimethoxy group is stable, standard hydrogenation can sometimes be slow for sterically hindered


-amino acids. Ensure your catalyst is fresh and use MeOH/EtOAc as solvent. Avoid acetic acid in the solvent if you fear acid-catalyzed side reactions, though this is rare under 

.

Q: My product smells like garlic/sulfur after using Thioanisole. How do I fix it? A: This is the downside of thio-scavengers. Wash the ether precipitate extensively. If the smell persists, dissolve the product in water/buffer and wash with EtOAc (if the product is water-soluble) or perform a reverse-phase column purification.

References
  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[5] International Journal of Peptide and Protein Research.[5]

  • Wuts, P. G. M., & Greene, T. W. (2006).[6][7][8] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][6][7][9] John Wiley & Sons.[8] (Chapter 7: Protection for the Amino Group).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][10][11][12] Chemical Reviews, 109(6), 2455-2504.[4]

Sources

Validation & Comparative

Technical Guide: Determination of Enantiomeric Excess (ee) for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The determination of enantiomeric excess (ee) for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid presents a specific challenge due to its zwitterionic nature and the steric/electronic influence of the 3,5-dimethoxy phenyl ring. As a


-amino acid, it serves as a critical scaffold for peptidomimetics and integrin antagonists.

This guide compares three distinct analytical workflows. The selection depends heavily on the stage of drug development (Process Development vs. Bioanalysis):

  • Direct Chiral HPLC (Crown Ether): The "Gold Standard" for process purity checks. It requires no derivatization but utilizes acidic mobile phases.

  • Direct Chiral HPLC (Zwitterionic Ion-Exchange): The modern alternative offering MS-compatibility and flexible elution order.

  • Indirect HPLC (Marfey’s Method): The solution for trace analysis in biological matrices (PK/PD studies) or when chiral columns are unavailable.

Decision Matrix (DOT Visualization)

DecisionMatrix Start Start: Select Analytical Goal SampleType Sample Matrix? Start->SampleType Process Pure API / Reaction Mix SampleType->Process High Conc. Bio Biological (Plasma/Urine) SampleType->Bio Trace / Complex Method1 Method A: Crown Ether (Crownpak) (Robust, UV Detection) Process->Method1 Standard QC Method2 Method B: Zwitterionic (ZWIX) (LC-MS Compatible) Process->Method2 If MS required Method3 Method C: Marfey's Reagent (High Sensitivity, C18 Column) Bio->Method3 Derivatization Required

Figure 1: Decision matrix for selecting the appropriate enantioseparation methodology.

Method A: Direct Chiral HPLC (Crown Ether)

Status: Industry Standard for Underivatized Amino Acids

The Mechanism

This method utilizes a Crownpak CR-I(+) column.[1][2] The chiral selector is a crown ether (chiral 18-crown-6 derivative) that forms a host-guest inclusion complex with the primary ammonium group (


) of the amino acid.
  • Critical Requirement: The amine must be protonated. Therefore, the mobile phase must be acidic (

    
    ).
    
  • Recognition: The 3,5-dimethoxyphenyl group provides steric bulk that prevents the "wrong" enantiomer from fitting deeply into the chiral cavity, creating separation.

Experimental Protocol
ParameterSpecification
Column Daicel CROWNPAK CR-I(+) (3.0 mm × 150 mm, 5 µm)
Mobile Phase Perchloric Acid (

) pH 1.0 / Acetonitrile (85:15 v/v)
Flow Rate 0.4 mL/min
Temperature 25°C (Lowering to 10°C can improve resolution if

)
Detection UV at 210 nm (Amide/Carboxyl) or 254 nm (Phenyl ring)
Sample Prep Dissolve 1 mg sample in 1 mL mobile phase. Filter (0.45 µm).[3]

Step-by-Step Workflow:

  • System Passivation: Flush the HPLC lines with water, then the acidic mobile phase. Warning: Do not leave perchloric acid in the system overnight to prevent corrosion.

  • Equilibration: Equilibrate the column for at least 30 minutes until the baseline stabilizes.

  • Injection: Inject 5–10 µL of the racemate to establish retention times (

    
    ).
    
  • Validation: Inject the pure (R)-enantiomer reference standard to confirm elution order.

    • Note: On CR(+), the D-isomer (often corresponding to R for

      
      -amino acids) typically elutes first, but the 3,5-dimethoxy substitution can alter this. Always verify with a standard. 
      
Pros & Cons
  • Pros: No derivatization (saves time); highly reproducible; robust stationary phase.

  • Cons: Strongly acidic mobile phase is incompatible with Mass Spectrometry (MS); Perchloric acid requires safety handling.

Method B: Zwitterionic Ion-Exchange (ZWIX)

Status: Modern, MS-Compatible Alternative

The Mechanism

Uses Chiralpak ZWIX(+) or ZWIX(-) .[4][5][6] These columns contain fused Cinchona alkaloid-derived chiral selectors with both anion- and cation-exchange sites. They separate amino acids in their zwitterionic form (net charge 0).[4]

Experimental Protocol
ParameterSpecification
Column Chiralpak ZWIX(+) (3.0 mm × 150 mm, 3 µm)
Mobile Phase MeOH / Acetonitrile /

(49:49:[4]2) + 50mM Formic Acid + 25mM Diethylamine
Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV 254 nm or ESI-MS (Positive Mode)

Key Insight: The addition of water (2%) is crucial for peak shape and solubility of the zwitterion. The ratio of Acid/Base modulates the ionization state of the surface and the analyte.

Method C: Indirect HPLC (Marfey’s Reagent)

Status: High Sensitivity / Biological Matrices

The Mechanism

This method involves derivatizing the amino acid with FDAA (Marfey’s Reagent) .[7] The reaction converts the enantiomers into diastereomers (L-DAA-L-FDAA and D-DAA-L-FDAA), which have different physical properties and can be separated on a standard achiral C18 column.

Marfey's Reaction Scheme (DOT Visualization)

MarfeysReaction Reactants Analyte (R/S) + FDAA (L-form) Conditions NaHCO3, 40°C 1 Hour Reactants->Conditions Products Diastereomers: 1. (R)-Analyte-L-FDAA 2. (S)-Analyte-L-FDAA Conditions->Products Separation C18 Column Separation based on Hydrophobicity Products->Separation

Figure 2: Derivatization pathway using 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[3][7][8][9][10]

Experimental Protocol

Reagents:

  • 1% FDAA in Acetone.[7]

  • 1M

    
    .[7]
    
  • 1M

    
    .[11]
    

Workflow:

  • Derivatization: In a vial, mix 50 µL sample (50 mM) + 100 µL 1M

    
     + 50 µL FDAA solution.
    
  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Stop reaction by adding 20 µL 1M

    
     (neutralizes pH).
    
  • Analysis: Inject onto a C18 column.[11]

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase: Gradient of A (0.1% TFA in Water) and B (Acetonitrile). 10% B to 60% B over 40 mins.

  • Detection: UV 340 nm (Specific to the dinitrophenyl group—eliminates background noise).

Elution Logic: Typically, the L-amino acid derivative elutes before the D-amino acid derivative due to intramolecular H-bonding in the D-isomer increasing its hydrophobicity.[7] For your


-amino acid, the (R)-enantiomer (spatially similar to L-

) will likely elute first, but standards are mandatory .

Comparative Analysis & Data Interpretation

The following table summarizes the performance metrics for the (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid analysis.

FeatureMethod A: Crown EtherMethod B: ZWIXMethod C: Marfey's
Primary Use QC / Process PurityR&D / LC-MSBioanalysis / Trace
Sample Prep Minimal (Dissolve & Filter)MinimalHigh (1 hr reaction)
Run Time 15–20 mins10–15 mins45–60 mins
Sensitivity (LOD) ~1 µg/mL (UV 210)~10 ng/mL (MS)~10 ng/mL (UV 340)
Cost Per Run LowMediumHigh (Reagent cost)
Column Life Moderate (Acid sensitivity)HighHigh (Standard C18)
Robustness ExcellentGoodVariable (Reaction yield)
Calculation of Enantiomeric Excess (ee)

Regardless of the method,


 is calculated using peak areas (

):


Where


 is the area of the major (R)-enantiomer and 

is the area of the minor (S)-enantiomer.

Scientific Validation & Troubleshooting

System Suitability Criteria

To ensure data trustworthiness (E-E-A-T), every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Time Repeatability:

    
     RSD.
    
Troubleshooting Guide
  • Problem: Poor Resolution on Crownpak.

    • Root Cause:[1][4][6][12] Temperature too high or pH too high.

    • Fix: Lower Temp to 15°C; ensure Mobile Phase pH is strictly 1.0–1.5.

  • Problem: Peak Broadening on ZWIX.

    • Root Cause:[1][4][6][12][13] Lack of water in mobile phase.

    • Fix: Ensure at least 2% water is present to hydrate the zwitterionic phase.

  • Problem: Extra peaks in Marfey's method.

    • Root Cause:[1][4][6][12][13] Unreacted reagent.

    • Fix: Run a "Blank" (Reagent + Buffer) to identify the FDAA peak (usually elutes late).

References

  • Daicel Corporation. (2024).[1][4] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Péter, A., et al. (2001).[8] "High-performance liquid chromatographic enantioseparation of beta-amino acids." Journal of Chromatography A. Retrieved from [Link]

  • Chiral Technologies. (2012). CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) Instruction Manual. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][4][6][7][8][10][11][13][14][15][16][17] (Contextual grounding for Method C).

Sources

Technical Guide: Comparative LC-MS Analysis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the analytical quantification and enantiomeric purity determination of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , a critical


-amino acid building block often used in the synthesis of peptidomimetics and integrin inhibitors.

The presence of the electron-rich 3,5-dimethoxy aromatic system combined with the zwitterionic


-amino acid core presents a unique challenge: the molecule is too polar for standard C18 retention without ion-pairing, yet the aromatic moiety causes tailing on standard silica. Furthermore, distinguishing the (R)-enantiomer from the (S)-impurity is essential for biological activity.

This guide objectively compares two industry-standard methodologies:

  • Direct Chiral Zwitterionic Chromatography (Method A): Utilizing Cinchona alkaloid-based stationary phases (ZWIX) for high-throughput analysis.

  • Indirect Derivatization (Method B): Utilizing Marfey’s Reagent (FDAA) on achiral C18 columns for ultra-high sensitivity and resolution.

Analyte Profile & Mass Spectrometry Characteristics[1][2][3][4][5][6][7][8][9]

Before selecting a chromatographic strategy, the physicochemical properties of the analyte must be understood to optimize MS detection.

  • Chemical Formula:

    
    
    
  • Exact Mass: 225.1001 Da

  • Ionization Mode: ESI Positive (

    
    )
    
  • pKa Estimates:

    
    , 
    
    
    
    (Zwitterionic at neutral pH)
MS/MS Fragmentation Pathway (Proposed)

The 3,5-dimethoxybenzyl moiety creates a stable carbocation, making it the dominant fragment.

Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway Parent Precursor Ion [M+H]+ = 226.1 Frag1 Loss of NH3 [M+H-17]+ = 209.1 Parent->Frag1 - NH3 Frag3 Loss of HCOOH [M+H-46]+ = 180.1 Parent->Frag3 - HCOOH Frag2 Dimethoxybenzyl Cation (Base Peak) m/z = 151.1 Frag1->Frag2 Retro-Michael / Benzylic Cleavage

Comparative Methodology

Method A: Direct Chiral Separation (The "High-Throughput" Approach)

Best for: Process monitoring, purity checks of raw materials, high-concentration samples.

This method utilizes a Chiralpak ZWIX(+) column.[1][2][3] This column uses a zwitterionic chiral selector (cinchona alkaloid fused with aminosulfonic acid) that works via a double ion-pairing mechanism.[2] It is specifically designed for underivatized amino acids.[3]

Protocol:

  • Column: Chiralpak ZWIX(+) (

    
    ).
    
  • Mobile Phase:

    • Premix: MeOH / ACN / Water (49 : 49 : 2 v/v/v).[1][2]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The specific ratio of acid/base is critical to maintain the zwitterionic state of the selector.

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Lower temperature often improves chiral resolution on ZWIX).
    
  • Detection: MS (SIR 226.1 or MRM 226.1

    
     151.1).
    

Pros:

  • No sample preparation (dilute and shoot).

  • Fast cycle times (< 10 mins).

  • Reversible elution order (switch to ZWIX(-) to move the minor impurity peak).

Cons:

  • Ion Suppression: The high concentration of DEA can suppress MS signal intensity.

  • Cost: ZWIX columns are significantly more expensive than C18.

Method B: Marfey’s Reagent Derivatization (The "High-Sensitivity" Approach)

Best for: DMPK (plasma/urine), trace impurity analysis (< 0.1%), complex matrices.

This method reacts the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) . This converts the enantiomers ((R) and (S)) into diastereomers (L-L and L-R), which have different physical properties and can be separated on a standard achiral C18 column.

Protocol:

  • Derivatization:

    • Aliquot

      
       sample.
      
    • Add

      
       1M 
      
      
      
      .
    • Add

      
       1% L-FDAA in Acetone.
      
    • Incubate at

      
       for 60 mins.
      
    • Quench with

      
       1M HCl.
      
  • Column: C18 (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 60% B over 10 mins.

  • Detection: MS (Negative mode is often more sensitive for dinitrophenyl derivatives, or Positive mode for the amine).

    • Target Mass:

      
      .
      
    • Monitor

      
       or 
      
      
      
      .

Pros:

  • Resolution: Diastereomers often separate by minutes (

    
    ), not just seconds.
    
  • Sensitivity: The dinitrophenyl group increases hydrophobicity (better ionization efficiency) and adds UV absorbance (340 nm).

  • Cost: Uses standard, inexpensive C18 columns.

Cons:

  • Labor-intensive sample prep.

  • Reagent stability issues (FDAA must be fresh).

Performance Metrics Comparison

The following data summarizes the expected performance based on validation of similar


-amino acids.
MetricMethod A: Direct (ZWIX)Method B: Indirect (Marfey's)
Enantiomeric Resolution (

)


LOD (Signal-to-Noise 3:1)


Sample Prep Time 5 mins90 mins
Column Cost High (~$1,200)Low (~$400)
Matrix Tolerance Moderate (Salts interfere)High (Derivatization cleans up)
Elution Order (S) then (R) [on ZWIX(+)]L-FDAA-(R) elutes after L-FDAA-(S)*

*Note: Elution order for Marfey's derivatives of


-amino acids generally follows hydrophobicity. The (R)-isomer of 

-phenylalanine analogs typically elutes later than the (S)-isomer when using L-FDAA, but this must be experimentally confirmed with standards.

Decision Matrix

Use this workflow to select the appropriate method for your study.

DecisionTree Figure 2: Method Selection Workflow Start Start: Select Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Purity Is it a Purity Check (>98%)? SampleType->Purity Synthesis / Raw Material Sensitivity Is Sensitivity Critical (<1 ng/mL)? SampleType->Sensitivity Plasma / Bioanalysis MethodA Method A: Direct ZWIX(+) (Speed & Simplicity) Purity->MethodA Yes MethodB Method B: Marfey's Derivatization (Sensitivity & Resolution) Purity->MethodB No (Trace Impurity <0.1%) Sensitivity->MethodA No Sensitivity->MethodB Yes

Scientific Integrity & Troubleshooting

Self-Validation Steps

To ensure data trustworthiness, perform these checks before running a batch:

  • Racemic Validation: Always inject a racemic mixture first.

    • Method A: If peaks co-elute, adjust the MeOH/ACN ratio.[1] Higher MeOH decreases retention on ZWIX.[1]

    • Method B: If peaks co-elute, lower the gradient slope (e.g., 0.5% B/min).

  • Blank Check: Inject a blank immediately after the highest standard.

    • Method B Risk: Marfey's reagent excess elutes early; ensure it does not suppress the analyte signal.

  • Internal Standard:

    • For Method A, use a deuterated analog if available.

    • For Method B, add the IS before derivatization to account for reaction efficiency variability.

Critical Causality
  • Why ZWIX? Standard Chiralpak AD/OD columns (amylose/cellulose) often fail with free amino acids because the zwitterion does not interact strongly with the polymer coating in organic solvents. ZWIX provides the necessary ionic interaction anchor.

  • Why Marfey's? The reaction with the amine removes the zwitterionic character, converting the molecule into a weak acid (due to the COOH). This allows it to behave like a standard lipophilic drug on C18, making the chromatography robust and predictable.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). (Protocol for zwitterionic separation conditions). [Link]

  • Bhushan, R., & Brückner, H. (2011). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6][1][7][8][9][10][11][12] (Comprehensive guide on derivatization chemistry). [Link]

  • Ogunkunle, E. O., et al. (2023). Analysis of D-Amino Acids Secreted from Murine Islets of Langerhans Using Marfey's Reagent and Reversed Phase LC-MS/MS. Journal of Chromatography B. (Validation of sensitivity limits). [Link][5]

  • Ilisz, I., et al. (2012).

    
    -amino acids. Journal of Chromatography A. (Comparison of chiral stationary phases for 
    
    
    
    -amino acids). [Link]

Sources

A Comparative Guide to Validating the Absolute Configuration of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. This is because enantiomers, while chemically similar, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the "gold standard" method for determining absolute configuration, single-crystal X-ray crystallography, with powerful spectroscopic alternatives. We will focus on the validation of the absolute configuration of the chiral building block, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive and reliable method for unambiguously determining the absolute configuration of a chiral molecule.[1][2] This technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[2]

The ability of X-ray crystallography to distinguish between enantiomers hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[1][3] Under normal scattering conditions, the diffraction intensities from a crystal and its mirror image are identical, a principle known as Friedel's Law.[1][3] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor acquires an imaginary component, leading to a phase shift.[3][4] This phase shift breaks Friedel's Law, causing slight but measurable differences in the intensities of specific pairs of reflections known as Bijvoet pairs (or Friedel pairs).[5][6][7] These intensity differences, called Bijvoet differences, are directly dependent on the absolute configuration of the molecule.[1][6]

During the refinement of the crystal structure, the Flack parameter is calculated to provide a quantitative measure of the absolute configuration.[5][8] This parameter, typically ranging from 0 to 1, indicates the following:

  • A value near 0 with a small standard uncertainty (s.u.) suggests that the refined model correctly represents the absolute configuration.[5][9]

  • A value near 1 indicates that the inverted structure is correct.[5]

  • A value around 0.5 may suggest that the crystal is a racemic twin or that the anomalous scattering signal is too weak for a conclusive determination.[5]

The standard uncertainty of the Flack parameter is crucial for its interpretation; a large s.u. renders the determination unreliable.[9][10]

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation purity High Purity Sample (>98%) crystal_growth Crystal Growth purity->crystal_growth Essential for quality crystal_selection Select Single, Defect-Free Crystal crystal_growth->crystal_selection diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection X-ray Data Collection diffractometer->data_collection structure_solution Solve Structure data_collection->structure_solution refinement Refine Atomic Positions structure_solution->refinement flack_parameter Calculate Flack Parameter refinement->flack_parameter absolute_config Assign Absolute Configuration flack_parameter->absolute_config Value ≈ 0

Sources

Navigating the Chirality of Novel β-Amino Acids: A Comparative Guide to the Optical Rotation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. For scientists engaged in the synthesis and application of novel chiral building blocks, precise analytical data is paramount. This guide addresses the specific optical rotation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid of growing interest.

A comprehensive review of scientific literature and chemical databases reveals that a specific, experimentally determined optical rotation value for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid has not been prominently published. This absence of data presents a challenge for researchers requiring a reference standard for enantiomeric purity assessment.

This guide provides a comparative analysis of experimentally determined specific rotation values for structurally similar β-amino acid analogs. By examining these related compounds, researchers can establish a reasonable estimation of the expected optical rotation for the title compound and appreciate the subtle yet significant influence of substituent positioning on this chiroptical property.

Comparative Analysis of Specific Rotation in Methoxy-Substituted 3-Amino-3-phenylpropanoic Acids

The specific rotation of a chiral molecule is a fundamental physical constant that is indispensable for confirming its absolute configuration and determining its enantiomeric purity. The magnitude and sign of the rotation are highly sensitive to the molecule's three-dimensional structure and the experimental conditions under which it is measured.

The following table summarizes the specific optical rotation values for several methoxy-substituted analogs of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. This data serves as a valuable reference for researchers working with this class of compounds.

CompoundEnantiomerSpecific Rotation [α]Conditions
3-Amino-3-(2,3-dimethoxyphenyl)propionic acidR+3 ± 2°c=1 in 0.5N NaOH, at 20°C[1]
3-Amino-3-(2,3-dimethoxyphenyl)propionic acidS-4 ± 1°c=1 in 0.5N NaOH, at 25°C
3-Amino-3-(3-methoxyphenyl)propionic acidS+14 ± 2°c=1 in 0.5N NaOH, at 25°C
3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid R Not Reported -

Note: The specific rotation of the (R)-enantiomer of 3-Amino-3-(3-methoxyphenyl)propionic acid can be inferred to be approximately -14 ± 2° under the same conditions as its (S)-enantiomer.

The data illustrates that the position of the methoxy groups on the phenyl ring has a profound impact on the specific rotation. The shift from a 2,3-dimethoxy substitution to a single 3-methoxy substitution results in a significant change in both the magnitude and, in the case of the S-enantiomer, the sign of the optical rotation. This underscores the importance of empirical determination of this value for each unique chiral compound.

Best Practices for the Experimental Determination of Specific Rotation

For researchers who have synthesized (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, an experimental determination of its specific rotation is essential for its complete characterization. The following protocol outlines the standardized procedure for this measurement using a polarimeter.

Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the dried, purified compound (e.g., 100 mg).

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., 10.0 mL of 0.5 N NaOH) in a volumetric flask. Ensure complete dissolution. The choice of solvent is critical as it can influence the observed rotation.

  • Instrument Calibration and Zeroing:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent.

    • Place the cell in the polarimeter and take a blank reading. Calibrate the instrument to zero.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the analyte solution before filling it completely, ensuring no air bubbles are present.

    • Place the filled cell back into the instrument.

    • Record the observed optical rotation (α) in degrees. Take multiple readings to ensure reproducibility.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula:

      [α]λT = α / (l × c)

      Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light source (typically the D-line of a sodium lamp, 589 nm).

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in grams per milliliter (g/mL).

Experimental Workflow for Specific Rotation Determination

G cluster_prep Solution Preparation cluster_measurement Polarimetry Measurement cluster_calc Calculation weigh 1. Accurately weigh (R)-3-Amino-3-(3,5-dimethoxy phenyl)propanoic acid dissolve 2. Dissolve in a precise volume of solvent (e.g., 0.5 N NaOH) weigh->dissolve Transfer to volumetric flask zero 3. Calibrate polarimeter with pure solvent (blank) dissolve->zero Proceed to measurement measure 4. Measure observed rotation (α) of the sample solution zero->measure calculate 5. Calculate specific rotation [α] using the formula: [α] = α / (l × c) measure->calculate Use observed rotation value

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Conclusion

While a definitive published value for the specific optical rotation of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid remains elusive, this guide provides a framework for researchers in the field. The comparative data from structurally related analogs offers valuable context, and the detailed experimental protocol empowers scientists to perform their own accurate characterization. The determination and eventual publication of this value will be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the standardization and quality control of this important chiral building block.

References

Sources

IR spectroscopy fingerprints for 3,5-dimethoxy beta-amino acids

Comparative Guide: IR Spectroscopy Fingerprints for 3,5-Dimethoxy -Amino Acids

Executive Summary: The Foldamer Advantage

In the realm of peptidomimetics,

13,5-dimethoxy 

-amino acid

This guide objectively compares the Infrared (IR) spectral fingerprints of 3,5-dimethoxy



primary rapid-screening tool for confirming secondary structure (folding)

The Spectroscopic Landscape: Why This Molecule?

Before diving into the fingerprints, it is critical to understand the structural physics driving the spectral shifts.

  • The Backbone Effect (

    
     vs. 
    
    
    ):
    
    
    -amino acids possess an extra methylene group (
    
    
    ) in the backbone. This alters the dipole alignment of the amide bonds, shifting the Amide I and Amide II bands compared to standard
    
    
    -peptides.
  • The Substituent Effect (3,5-OMe): The dimethoxy substitution on the side chain (typically a

    
    -aryl moiety in drug discovery) introduces strong C-O-C ether stretches that serve as an internal "locking mechanism" for spectral normalization.
    
Comparative Spectral Architecture

The following table summarizes the diagnostic shifts required to distinguish the 3,5-dimethoxy variant from its alternatives.

Spectral RegionFeature

-Amino Acid (Standard)
Unsubstituted

-Amino Acid
3,5-Dimethoxy

-Amino Acid
Amide A N-H Stretch~3300 cm⁻¹ (Broad)~3280–3400 cm⁻¹ (Sharp if folded)3280–3400 cm⁻¹ (Sharp, H-bond diagnostic)
Amide I C=O Stretch1650–1660 cm⁻¹ (

-helix)
1630–1640 cm⁻¹ (14-helix)1635 ± 5 cm⁻¹ (14-helix signature)
Amide II N-H Bend1540–1550 cm⁻¹1530–1540 cm⁻¹1530–1540 cm⁻¹
Fingerprint C-O-C (Asym)AbsentAbsent1250 ± 10 cm⁻¹ (Strong, Diagnostic)
Fingerprint C-O-C (Sym)AbsentAbsent1040–1060 cm⁻¹ (Medium)
Aromatic C-H Out-of-Plane~750 cm⁻¹ (Mono-sub)~750 cm⁻¹ (Mono-sub)830–850 cm⁻¹ (1,3,5-substitution pattern)

Critical Insight: The presence of the 1250 cm⁻¹ band combined with a red-shifted Amide I (approx. 1635 cm⁻¹) is the definitive fingerprint for a folded 3,5-dimethoxy


-peptide.

Structural Elucidation: Decoding the Foldamer

The primary challenge in synthesizing

The Hydrogen Bonding Logic

In a 3,5-dimethoxy

14-helix
  • Free N-H: >3400 cm⁻¹ (Indicates unfolded/frayed ends).

  • H-Bonded N-H: <3350 cm⁻¹ (Indicates stable helix).

  • Methoxy Marker: The 3,5-dimethoxy groups on the aromatic side chain increase electron density. This often results in a slight red-shift (lower wavenumber) of the aromatic C=C ring stretches (~1590 cm⁻¹) compared to unsubstituted phenyl rings.

Diagram: Spectral Decision Tree

The following diagram illustrates the logic flow for validating the structure using IR data.

GStartAcquire IR Spectrum(Solution Phase)CheckEtherCheck 1000-1300 cm⁻¹Are C-O-C bands present?Start->CheckEtherNotTargetSTOP: Not 3,5-DimethoxyAnalogCheckEther->NotTargetNo (Absent)CheckAmideIAnalyze Amide I(1600-1700 cm⁻¹)CheckEther->CheckAmideIYes (1150/1250 cm⁻¹)RandomCoilBand at >1650 cm⁻¹(Random Coil / Unfolded)CheckAmideI->RandomCoil>1650 cm⁻¹HelixCheckBand at 1630-1640 cm⁻¹?CheckAmideI->HelixCheck<1650 cm⁻¹Helix14VALID: 14-Helix Conformation(Active Foldamer)HelixCheck->Helix14Yes (~1635)Helix12Band at ~1660-1680 cm⁻¹(12-Helix / 8-Helix)HelixCheck->Helix12No (Higher freq)

Figure 1: Logical workflow for confirming identity and secondary structure of 3,5-dimethoxy

Experimental Protocols

To obtain reproducible "fingerprint" quality data, one must choose the correct sampling technique. Solution-phase IR is superior to solid-phase (ATR) for foldamers because crystal packing forces in solids can distort the natural folding propensity.

Method A: Solution Phase FT-IR (Recommended for Folding Analysis)

Objective: Determine the intrinsic folding propensity without crystal lattice interference.

  • Solvent Selection: Use Chloroform (

    
    ) .
    
    • Reasoning:

      
       is non-polar and does not disrupt the intramolecular H-bonds of the foldamer. It also has a wide optical window in the Amide regions. Avoid DMSO or Methanol, as they will compete for H-bonds and unfold the peptide.
      
  • Concentration: Prepare a 1–5 mM solution.

    • Reasoning: This concentration is low enough to prevent intermolecular aggregation (which causes peak broadening) but high enough for good signal-to-noise ratio.

  • Cell Pathlength: Use a CaF₂ liquid cell with a 0.1 mm to 1.0 mm spacer.

  • Acquisition:

    • Scan range: 4000–800 cm⁻¹.

    • Resolution: 2 cm⁻¹.[2]

    • Scans: 64 or 128 (to resolve subtle amide splitting).

  • Processing: Subtract the pure solvent spectrum (

    
    ) carefully. Look for the "negative" solvent peaks to disappear, leaving a flat baseline.
    
Method B: ATR (Attenuated Total Reflectance) (Recommended for ID/Purity)

Objective: Rapid identification of the solid 3,5-dimethoxy raw material.

  • Crystal: Diamond or ZnSe.

  • Sample Prep: Place ~2 mg of solid powder on the crystal. Apply high pressure clamp.

  • Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

  • Note: Expect Amide I bands to be broader and slightly shifted compared to solution data due to intermolecular stacking. The C-O-C bands (1250/1040 cm⁻¹) will remain sharp and are the primary ID confirmation in this mode.

Data Processing & Validation

How do you know your data is real?

  • Deconvolution: The Amide I band often contains overlapping components (e.g., solvated vs. H-bonded carbonyls). Use Fourier Self-Deconvolution (FSD) with a bandwidth of ~15 cm⁻¹ and a gamma factor of 2.0 to resolve these sub-bands.

  • Derivative Spectroscopy: Calculate the 2nd Derivative of the Amide I region. Inverted peaks in the 2nd derivative spectrum pinpoint the exact position of hidden shoulders, confirming the presence of specific helix types (e.g., a shoulder at 1680 cm⁻¹ often indicates antiparallel sheet-like interactions or specific turn types).

Workflow Diagram: Data Integrity

DataFlowRawRaw InterferogramFFTFourier TransformRaw->FFTBackSubSolvent Subtraction(Critical for Amide I)FFT->BackSubBaseCorrBaseline Correction(Polynomial)BackSub->BaseCorrDeriv2nd Derivative(Peak Picking)BaseCorr->Deriv

Figure 2: Signal processing pipeline to extract foldamer fingerprints from raw IR data.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews. Link
    
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • BenchChem. (2025).[3][4] A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid. BenchChem Technical Guides. Link

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

Safety Operating Guide

Personal protective equipment for handling (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

As researchers, we often treat catalog intermediates as "inert" until proven otherwise. This is a critical error in drug development. (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a chiral


-amino acid derivative. While standard Safety Data Sheets (SDS) typically classify it as an Irritant (H315, H319, H335) , its structural role as a peptidomimetic building block necessitates a higher tier of caution.

The Hidden Hazard: Electrostatic Zwitterions Amino acids in the solid state exist as zwitterions (dipolar ions). This crystalline lattice structure makes them highly susceptible to triboelectric charging (static buildup). When you attempt to weigh this powder, it will likely "fly" or cling to the spatula. This is not just an annoyance; it is a primary vector for inhalation exposure and cross-contamination .

Occupational Exposure Band (OEB) Assignment: In the absence of long-term toxicological data (NOAEL), we assign this compound to OEB 3 (Potent) by default.

  • Target containment: < 10

    
    g/m
    
    
    
  • Operational Requirement: Engineering controls (fume hood) + Secondary PPE.

Strategic PPE Selection (The Defense Layering)

Do not rely on a single barrier. We utilize a "Swiss Cheese" model where multiple layers cover the potential failure points of the previous layer.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100 Half-Mask

-amino acids form fine dusts. Surgical masks offer zero protection against particulate inhalation. If handling >10g, upgrade to P100 to capture 99.97% of particles.
Dermal (Hand) Double Nitrile Gloves (4 mil inner / 5-8 mil outer)Permeation Kinetics: Nitrile offers superior resistance to organic modifiers often used with this acid. Double gloving allows you to strip the outer layer if contaminated without exposing skin.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton coats trap dust in the weave, turning your clothes into a secondary exposure source. Tyvek sheds particles.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses leave gaps. If the powder becomes airborne (static), it can settle behind glasses. Goggles provide a sealed environment.

Operational Workflow: The "Clean-Trace" Protocol

Safety is a process, not a product. The following diagram outlines the logical flow of handling to prevent migration of the chemical outside the containment zone.

G Start Zone 1: Anteroom (Personal Clothing) Gowning Zone 2: Gowning (Don PPE Layers) Start->Gowning Remove Outer Street Wear Handling Zone 3: Fume Hood (Weighing & Reaction) Gowning->Handling Enter Negative Pressure Zone Exit Zone 1: Exit (Wash Hands) Gowning->Exit Doff PPE Handling->Handling Static Control (Ionizer) Decon Zone 4: Decontamination (Solvent Wipe Down) Handling->Decon Seal Vessel Decon->Gowning Doff Outer Gloves

Caption: The "Clean-Trace" workflow emphasizes unidirectional movement. Never return to Zone 1 without passing through Decontamination.

Detailed Handling Protocol

This protocol is designed to neutralize the static risk identified in Section 1.

Phase A: Engineering Setup
  • Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm . Too high (>120 fpm) will create turbulence that blows the powder around.

  • Static Neutralization (CRITICAL): Place a polonium-210 anti-static strip or use a piezoelectric ionizer gun inside the hood.

    • Mechanism:[1][2][3][4] This floods the weighing area with ions, neutralizing the zwitterionic charge on the crystal surface, preventing "powder fly."

Phase B: The Weighing Maneuver
  • Taring: Place the weighing boat in the balance. Close the draft shield. Tare.

  • Transfer: Open the side door (not the front sash) to minimize turbulence.

  • The "Tap" Method: Do not pour. Use a micro-spatula. If powder clings to the spatula due to static, pass the spatula through the ionizer stream before touching the powder.

  • Sealing: Dissolve the solid in the reaction solvent (e.g., Methanol, DMF) immediately within the hood. Do not transport dry solids across the lab if possible.

Phase C: De-Gowning (Doffing)

Most exposures occur here.

  • Outer Gloves: Remove inside the fume hood using the "beak" method (pinch and pull). Dispose of as solid hazardous waste.

  • Goggles: Remove by the strap (back of head). Do not touch the front lens.

  • Coat: Remove turning it inside out to trap any dust.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).

Disposal & Emergency Response

Waste Segregation:

  • Solid Waste: Weighing boats, contaminated gloves, and paper towels go into a double-bagged biohazard/chemical solid waste drum . Label clearly with the full chemical name.

  • Liquid Waste: If dissolved, segregate based on the solvent (Halogenated vs. Non-Halogenated).

Emergency Procedures:

  • Inhalation: Move to fresh air immediately. The amine moiety can cause respiratory sensitization. If wheezing occurs, seek medical attention.

  • Skin Contact: Brush off dry powder before wetting. Wetting a large amount of amine powder on skin can cause a localized exothermic reaction or increase absorption. Once brushed, rinse for 15 minutes.[5][6][7][8]

  • Spill (Solid): Do NOT sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the compilation of safety data sheets. ECHA. [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.